HG-7-85-01-NH2
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
3-(2-amino-[1,3]thiazolo[5,4-b]pyridin-5-yl)-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27F3N6OS/c1-2-35-10-12-36(13-11-35)16-19-6-7-20(15-21(19)27(28,29)30)32-24(37)18-5-3-4-17(14-18)22-8-9-23-25(33-22)38-26(31)34-23/h3-9,14-15H,2,10-13,16H2,1H3,(H2,31,34)(H,32,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHKDEWRPCCPQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27F3N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to HG-7-85-01-NH2: A Ligand for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
HG-7-85-01-NH2 is a synthetic small molecule that serves as a critical component in the development of novel therapeutics for cancers driven by the BCR-ABL oncoprotein, such as Chronic Myeloid Leukemia (CML). It is a derivative of the potent ABL kinase inhibitor, HG-7-85-01, and has been specifically functionalized with a primary amine (-NH2) group. This modification allows for its conjugation to other molecular entities, most notably in the creation of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). SNIPERs are a class of heterobifunctional molecules designed to induce the degradation of specific target proteins within the cell.
This technical guide provides a comprehensive overview of this compound, its parent compound HG-7-85-01, and its application in the SNIPER technology, with a focus on SNIPER(ABL)-033.
Core Compound: HG-7-85-01
HG-7-85-01 is a type II ATP-competitive inhibitor that targets the wild-type and mutated forms of the Bcr-Abl kinase, including the highly resistant T315I "gatekeeper" mutation.[1] It also shows inhibitory activity against other kinases such as PDGFRα, Kit, and Src.[2][3] The ability of HG-7-85-01 to inhibit the T315I mutant of Bcr-Abl makes it a valuable scaffold for the development of next-generation CML therapies.[1]
Quantitative Data: Kinase Inhibition Profile of HG-7-85-01
The following table summarizes the in vitro inhibitory activity of HG-7-85-01 against various kinases.
| Kinase Target | IC50 (nM) |
| Bcr-Abl (T315I mutant) | 3 |
| KDR | 20 |
| RET | 30 |
| Other kinases | >2000 |
Data sourced from MedChemExpress.[2]
Cellular Activity of HG-7-85-01
In cellular assays, HG-7-85-01 has demonstrated potent anti-proliferative effects in cell lines expressing BCR-ABL.
| Cell Line Expressing | IC50 (µM) |
| Non-mutant BCR-ABL | 0.06 - 0.14 |
| BCR-ABL-T315I | 0.06 - 0.14 |
Data sourced from MedChemExpress.[4]
This compound: A Warhead for SNIPERs
This compound is the key component that directs the SNIPER molecule to the BCR-ABL protein.[5] By incorporating this ABL inhibitor, the resulting SNIPER can selectively bind to and target BCR-ABL for degradation.[5]
SNIPER(ABL)-033: A BCR-ABL Degrader
SNIPER(ABL)-033 is a well-characterized SNIPER that utilizes this compound as its BCR-ABL targeting ligand.[6][7] The other key components of SNIPER(ABL)-033 are a linker molecule and a derivative of LCL161, which is a ligand for the Inhibitor of Apoptosis Proteins (IAPs).[7][8] IAPs, such as cIAP1 and XIAP, are E3 ubiquitin ligases that can be recruited by SNIPERs to ubiquitinate the target protein, marking it for degradation by the proteasome.[9][10]
Quantitative Data: Degradation Activity of SNIPER(ABL)-033
| Compound | Target Ligand | E3 Ligase Ligand | DC50 (µM) for BCR-ABL Reduction | Reference Cell Line |
| SNIPER(ABL)-033 | HG-7-85-01 | LCL161 derivative | 0.3 | K562 |
DC50 is the concentration required to induce 50% degradation of the target protein. Data sourced from Adooq Bioscience and MedchemExpress.[7][8]
Mechanism of Action: SNIPER Technology
The mechanism of action of SNIPER(ABL)-033 involves the formation of a ternary complex between the BCR-ABL protein, the SNIPER molecule, and an IAP E3 ligase.[11] This proximity induces the E3 ligase to transfer ubiquitin molecules to the BCR-ABL protein. The polyubiquitinated BCR-ABL is then recognized and degraded by the 26S proteasome.[9]
Caption: Mechanism of BCR-ABL degradation by SNIPER(ABL)-033.
Experimental Protocols
Synthesis of SNIPER(ABL)-033
The synthesis of SNIPER(ABL)-033 involves the chemical conjugation of this compound with a linker that has a reactive group on one end and is attached to an IAP ligand (LCL161 derivative) on the other. A general procedure is outlined below.
Materials:
-
This compound
-
Linker with a carboxylic acid and a protected amine
-
LCL161 derivative
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., silica gel, HPLC system)
Procedure:
-
Linker Conjugation to this compound: a. Dissolve this compound and the carboxylic acid-functionalized linker in anhydrous DMF. b. Add HATU, HOBt, and DIPEA to the reaction mixture. c. Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS. d. Upon completion, purify the product by silica gel chromatography.
-
Deprotection of the Linker: a. Dissolve the product from step 1 in a suitable solvent (e.g., DCM). b. Add a deprotecting agent (e.g., TFA for a Boc group). c. Stir at room temperature until deprotection is complete (monitored by LC-MS). d. Evaporate the solvent and deprotecting agent.
-
Conjugation to IAP Ligand: a. Dissolve the deprotected intermediate and the carboxylic acid-functionalized IAP ligand in anhydrous DMF. b. Add HATU, HOBt, and DIPEA. c. Stir at room temperature for 2-4 hours, monitoring by LC-MS. d. Purify the final SNIPER(ABL)-033 product by preparative HPLC.
-
Characterization: a. Confirm the identity and purity of the final product using LC-MS and NMR spectroscopy.
Caption: General synthetic workflow for SNIPER(ABL)-033.
Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is designed to demonstrate the formation of the BCR-ABL::SNIPER::IAP ternary complex in cells.
Materials:
-
K562 cells
-
SNIPER(ABL)-033
-
Co-IP lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-ABL)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western blotting (anti-ABL and anti-cIAP1)
Procedure:
-
Cell Treatment and Lysis: a. Treat K562 cells with SNIPER(ABL)-033 or a vehicle control for a short duration (e.g., 1-2 hours). b. Lyse the cells with Co-IP lysis buffer.
-
Immunoprecipitation: a. Pre-clear the cell lysates with protein A/G magnetic beads. b. Incubate the pre-cleared lysate with the anti-ABL antibody overnight at 4°C. c. Add protein A/G magnetic beads and incubate for another 2-4 hours. d. Wash the beads several times with wash buffer.
-
Elution and Western Blotting: a. Elute the protein complexes from the beads. b. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. c. Probe the membrane with anti-ABL and anti-cIAP1 antibodies to detect the co-immunoprecipitated proteins.
Signaling Pathway
The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that activates multiple downstream signaling pathways, leading to uncontrolled cell proliferation and survival. These pathways include the STAT5, PI3K/Akt, and Ras/MAPK pathways. SNIPER(ABL)-033-mediated degradation of BCR-ABL leads to the downregulation of these signaling cascades.
Caption: BCR-ABL signaling and its inhibition by SNIPER(ABL)-033.
Conclusion
This compound is a valuable chemical probe and a key building block for the development of targeted protein degraders against the clinically important oncoprotein, BCR-ABL. Its utility in the synthesis of SNIPER(ABL)-033 highlights the potential of the SNIPER technology to overcome drug resistance in CML and other cancers. The data and protocols presented in this guide offer a foundation for researchers to further explore and develop this promising therapeutic modality.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. adooq.com [adooq.com]
- 9. Protein degradation technology: a strategic paradigm shift in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]
An In-depth Technical Guide to the Mechanism of Action of HG-7-85-01-NH2
For Researchers, Scientists, and Drug Development Professionals
Abstract
HG-7-85-01-NH2 is a potent and versatile chemical probe primarily utilized as a high-affinity ligand for the ABL kinase in the development of targeted protein degraders. As a derivative of the type II ATP-competitive inhibitor HG-7-85-01, it retains the ability to bind to both wild-type and mutant forms of the Bcr-Abl oncoprotein, including the clinically significant T315I "gatekeeper" mutant. The principal application of this compound is in the synthesis of Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), a class of heterobifunctional molecules that induce the degradation of target proteins. When incorporated into a SNIPER, such as SNIPER(ABL)-033, this compound directs the cellular ubiquitin-proteasome system to the Bcr-Abl kinase, leading to its degradation and subsequent inhibition of downstream signaling pathways. This guide provides a comprehensive overview of the mechanism of action of this compound, both as a standalone kinase inhibitor and as a key component of SNIPERs, with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes.
Core Mechanism of Action: From Inhibition to Degradation
The mechanism of action of this compound is twofold, defined by the molecular context in which it is employed. As a derivative of HG-7-85-01, its amino-functionalized form allows for its conjugation to other molecules, thereby transforming it from a simple inhibitor into a targeting moiety for induced protein degradation.
As a Kinase Inhibitor: The HG-7-85-01 Moiety
The core of this compound is the HG-7-85-01 scaffold, a potent type II ATP-competitive kinase inhibitor.[1][2] Unlike type I inhibitors that bind to the active conformation of a kinase, type II inhibitors stabilize the inactive "DFG-out" conformation of the kinase domain.[2] This mode of action prevents the kinase from adopting its active state, thereby blocking ATP binding and subsequent phosphorylation of downstream substrates.[2] This mechanism is particularly effective against kinases with the T315I gatekeeper mutation in Bcr-Abl, which confers resistance to many first- and second-generation inhibitors.[2]
As a Targeting Ligand in SNIPERs
The primary utility of this compound lies in its role as a target-binding ligand in the synthesis of SNIPERs.[3] SNIPERs are heterobifunctional molecules composed of a target protein ligand, a linker, and an E3 ligase ligand.[4][5] In this context, this compound serves as the targeting warhead for the Bcr-Abl oncoprotein.
The general mechanism of a SNIPER utilizing this compound is as follows:
-
Ternary Complex Formation: The SNIPER molecule simultaneously binds to the Bcr-Abl kinase via its this compound moiety and to an Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase (e.g., cIAP1, XIAP) via its IAP ligand moiety.[6][] This brings the target protein and the E3 ligase into close proximity, forming a ternary complex.[1]
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the Bcr-Abl protein.
-
Proteasomal Degradation: The polyubiquitinated Bcr-Abl is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.[]
-
Catalytic Cycle: The SNIPER molecule is then released and can engage another Bcr-Abl protein and E3 ligase, enabling a catalytic cycle of protein degradation.
It is also noteworthy that SNIPERs can induce the simultaneous degradation of the IAPs they recruit, such as cIAP1.[8]
Quantitative Data
The efficacy of HG-7-85-01 and SNIPERs derived from it has been quantified through various biochemical and cellular assays.
Table 1: Biochemical Kinase Inhibition Profile of HG-7-85-01
| Target Kinase | Mutant | IC50 (nM) |
| Bcr-Abl | T315I | 3 |
| KDR (VEGFR2) | Wild-Type | 20 |
| RET | Wild-Type | 30 |
| Other Kinases | N/A | >2000 |
Data sourced from MedChemExpress and BenchChem.[1][2]
Table 2: Cellular Proliferation Inhibition of HG-7-85-01
| Cell Line Expressing | EC50 (nM) |
| c-Src | 190 |
| T338I Src | 290 |
| T338M Src | 150 |
Data sourced from MedChemExpress.[1]
Table 3: Degradation Activity of Bcr-Abl SNIPERs Utilizing HG-7-85-01
| Compound Name | Target Ligand | E3 Ligase Ligand (IAP Ligand) | DC50 (µM) for Bcr-Abl Reduction | Reference Cell Line |
| SNIPER(ABL)-033 | HG-7-85-01 | LCL161 derivative | 0.3 | K562 |
| SNIPER(ABL)-044 | HG-7-85-01 | Bestatin | 10 | Not Specified |
Data sourced from MedChemExpress and BenchChem.[1][6]
Signaling Pathways
HG-7-85-01 and its SNIPER derivatives primarily impact the Bcr-Abl signaling pathway, which is central to the pathophysiology of Chronic Myeloid Leukemia (CML).
Inhibition of Bcr-Abl Signaling by HG-7-85-01
By binding to the ATP pocket of the Bcr-Abl kinase, HG-7-85-01 blocks its autophosphorylation and the subsequent phosphorylation of downstream substrates. This leads to the inhibition of major signaling cascades that promote cell proliferation and survival, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways. The ultimate cellular outcomes are cell cycle arrest, typically at the G0/G1 phase, and the induction of apoptosis.[1][2]
Bcr-Abl Signaling Shutdown via SNIPER-mediated Degradation
SNIPERs containing this compound achieve a more profound and sustained inhibition of Bcr-Abl signaling by physically eliminating the kinase. This not only blocks the catalytic activity but also disrupts any scaffolding functions of the Bcr-Abl protein. The degradation of Bcr-Abl leads to a complete shutdown of its downstream signaling, resulting in potent anti-proliferative and pro-apoptotic effects in Bcr-Abl-dependent cancer cells.[9]
Mandatory Visualizations
Caption: SNIPER(ABL)-033 mechanism of action.
Caption: Western blotting experimental workflow.
Experimental Protocols
Protocol 1: Western Blotting for Bcr-Abl Degradation
This protocol details the procedure for assessing the degradation of Bcr-Abl protein in a CML cell line (e.g., K562) following treatment with a SNIPER.[1]
-
Materials:
-
K562 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
SNIPER compound (e.g., SNIPER(ABL)-033) dissolved in DMSO
-
Proteasome inhibitor (e.g., MG132)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Bcr-Abl, anti-cIAP1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
-
Procedure:
-
Cell Treatment: Seed K562 cells and treat with varying concentrations of the SNIPER compound for the desired time (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO) and a positive control (proteasome inhibitor + SNIPER).
-
Cell Lysis: Harvest cells, wash with PBS, and lyse with RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts and separate by SDS-PAGE.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL substrate and a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the Bcr-Abl and cIAP1 bands to the loading control (GAPDH).
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the SNIPER concentration to determine the DC50 value.
-
Protocol 2: Cell Viability Assay (MTT/MTS)
This protocol is for assessing the effect of SNIPER-induced Bcr-Abl degradation on the viability of CML cells.[1]
-
Materials:
-
K562 cells
-
Complete cell culture medium
-
96-well plates
-
SNIPER compound
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed K562 cells in a 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of the SNIPER compound and incubate for 48 to 72 hours.
-
Viability Assessment: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions. If using MTT, add the solubilization solution.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the SNIPER concentration and determine the IC50 value.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the formation of the ternary complex (Bcr-Abl:SNIPER:IAP).[1]
-
Materials:
-
K562 cells
-
SNIPER compound
-
Co-IP lysis buffer
-
Primary antibody for immunoprecipitation (e.g., anti-Abl or anti-cIAP1)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western blotting (anti-Abl and anti-cIAP1)
-
-
Procedure:
-
Cell Treatment and Lysis: Treat K562 cells with the SNIPER compound for a short duration (e.g., 1-2 hours) and lyse with Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with the immunoprecipitating antibody, followed by the addition of Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the bound proteins.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against Bcr-Abl and the IAP E3 ligase to detect their co-precipitation.
-
Conclusion
This compound is a critical research tool that functions as a high-affinity ligand for the Bcr-Abl kinase. While it retains the inhibitory properties of its parent compound, its primary value is in the development of SNIPERs for targeted protein degradation. By recruiting IAP E3 ligases to Bcr-Abl, SNIPERs containing this compound induce the selective degradation of this oncoprotein, offering a powerful and catalytic approach to inhibit its function. The provided quantitative data and experimental protocols serve as a foundation for the further investigation and development of this promising therapeutic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. SNIPERs (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
HG-7-85-01-NH2: An In-depth Technical Guide to a Key Ligand for ABL Kinase Inhibition and Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
HG-7-85-01-NH2 is a crucial chemical probe and building block in the study of ABL kinase inhibition and the development of novel cancer therapeutics. As a derivative of the potent, type II ATP-competitive inhibitor HG-7-85-01, it retains the ability to target the ABL kinase, including the formidable T315I "gatekeeper" mutant. The primary significance of this compound lies in its amine functional group, which enables its conjugation to other molecules, most notably in the creation of Proteolysis Targeting Chimeras (PROTACs) and Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). These bifunctional molecules are designed to not only inhibit but also induce the targeted degradation of the BCR-ABL oncoprotein, a key driver of Chronic Myeloid Leukemia (CML).
This technical guide provides a comprehensive overview of this compound, focusing on its role as an ABL inhibitor ligand. It details the inhibitory profile of its parent compound, HG-7-85-01, presents its application in the context of SNIPERs, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Data Presentation: Quantitative Inhibitory Activity of HG-7-85-01
The inhibitory activity of HG-7-85-01, the parent compound of this compound, has been extensively characterized against a panel of kinases. The amine functionalization in this compound is designed for conjugation and is not expected to significantly alter the kinase binding properties. Therefore, the following data for HG-7-85-01 serves as a strong proxy for the ABL-inhibitory function of this compound.
Table 1: Biochemical IC50 Values of HG-7-85-01 Against Key Kinases
| Target Kinase | Mutant | IC50 (nM) | Notes |
| BCR-ABL | T315I | 3 | A key gatekeeper mutation conferring resistance to many TKIs.[1] |
| KDR (VEGFR2) | Wild-type | 20 | |
| RET | Wild-type | 30 | |
| Other kinases | - | >2000 | Demonstrates selectivity for its primary targets.[1] |
Table 2: Cellular Proliferation IC50 Values of HG-7-85-01
| Cell Line | Expressed Kinase(s) | IC50 (µM) |
| Ba/F3 | BCR-ABL | 0.06-0.14 |
| Ba/F3 | BCR-ABL-T315I | 0.06-0.14 |
Table 3: Degradation Activity of SNIPER(ABL)-033 (HG-7-85-01 Conjugate)
| Compound | Description | DC50 (µM) | Target Protein |
| SNIPER(ABL)-033 | HG-7-85-01 conjugated to an IAP ligand (LCL161 derivative) | 0.3 | BCR-ABL |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are standard protocols for assessing the activity of ABL inhibitors and related PROTACs.
In Vitro Kinase Activity Assay (Radiometric)
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified ABL kinase.
Methodology:
-
Protein Expression and Purification: Recombinant ABL kinase domain (wild-type or mutant) is expressed in and purified from an appropriate system (e.g., baculovirus-infected insect cells).
-
Assay Reaction Setup: The kinase reaction is performed in a 96- or 384-well plate format. Each well contains the purified kinase, a specific peptide substrate (e.g., biotinylated Abltide), and ATP, typically radiolabeled with ³³P.
-
Compound Incubation: A serial dilution of the test compound (e.g., HG-7-85-01) is added to the wells and incubated with the kinase before the addition of ATP to allow for binding.
-
Kinase Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature (e.g., 30°C). The reaction is then terminated by the addition of a stop solution (e.g., EDTA).
-
Detection of Phosphorylation: The phosphorylated substrate is captured (e.g., on a streptavidin-coated plate for a biotinylated substrate), and the incorporated radioactivity is measured using a scintillation counter.
-
IC50 Determination: The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assay (MTT Assay)
Objective: To assess the effect of a compound on the proliferation of cancer cells expressing the target kinase.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., K562, Ba/F3 expressing BCR-ABL) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Compound Treatment: A serial dilution of the test compound is added to the cells, and the plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a plate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell growth inhibition is calculated for each compound concentration relative to a vehicle-treated control. The IC50 value is determined by plotting the data and fitting it to a dose-response curve.
Western Blot for Protein Degradation
Objective: To quantify the degradation of a target protein induced by a PROTAC or SNIPER molecule.
Methodology:
-
Cell Treatment: Cells are treated with the degrader molecule at various concentrations and for different time points.
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the target protein (e.g., anti-ABL) and a loading control (e.g., anti-GAPDH or anti-β-actin). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software. The level of the target protein is normalized to the loading control to determine the extent of degradation.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to this compound and its application.
References
The Role of HG-7-85-01-NH2 in SNIPER Technology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins that have been historically considered "undruggable." Among the various strategies, Proteolysis Targeting Chimeras (PROTACs) have garnered significant attention. A specific class of these degraders, known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), utilize the Inhibitor of Apoptosis Proteins (IAPs) as the E3 ubiquitin ligase component. This technical guide delves into the core of SNIPER technology by focusing on a key chemical tool: HG-7-85-01-NH2.
This compound is a derivative of the potent ABL kinase inhibitor, HG-7-85-01. It serves as a high-affinity ligand for the BCR-ABL oncoprotein, a constitutively active tyrosine kinase that is the primary driver of Chronic Myeloid Leukemia (CML). By incorporating this compound into a heterobifunctional SNIPER molecule, researchers can specifically target the BCR-ABL protein for degradation, presenting a promising alternative to conventional kinase inhibition. This guide will provide an in-depth overview of the mechanism of action, quantitative data, experimental protocols, and the underlying signaling pathways related to the use of this compound in SNIPER technology.
Mechanism of Action: IAP-Mediated Protein Degradation
SNIPERs are chimeric molecules composed of three key components: a ligand that binds to the target protein (in this case, this compound for BCR-ABL), a ligand that recruits an IAP E3 ligase (such as derivatives of LCL161 or Bestatin), and a linker that connects the two. The fundamental mechanism of action involves the SNIPER molecule acting as a molecular bridge to induce the formation of a ternary complex between the target protein and the IAP E3 ligase.[1][2]
Once this ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein. This polyubiquitination marks the target protein for recognition and subsequent degradation by the 26S proteasome, a large protein complex responsible for cellular protein homeostasis. A key feature of SNIPERs is their catalytic nature; after the degradation of the target protein, the SNIPER molecule is released and can engage another target protein and E3 ligase, initiating another cycle of degradation.[3] SNIPERs have been shown to recruit cellular inhibitor of apoptosis protein 1 (cIAP1) and X-linked inhibitor of apoptosis protein (XIAP) to mediate the degradation of their target proteins.[4]
Data Presentation: Quantitative Analysis of SNIPER Efficacy
The efficacy of SNIPERs is primarily evaluated by their ability to induce the degradation of the target protein. A key metric is the DC50 value, which represents the concentration of the SNIPER compound required to achieve 50% degradation of the target protein. The following tables summarize the degradation activity of various SNIPERs targeting BCR-ABL, including those utilizing the HG-7-85-01 scaffold.
| Compound Name | Target Ligand (Inhibitor) | E3 Ligase Ligand (IAP Ligand) | DC50 for BCR-ABL Reduction (µM) | Reference Cell Line |
| SNIPER(ABL)-033 | HG-7-85-01 | LCL161 derivative | 0.3 [1][5] | K562 [6] |
| SNIPER(ABL)-044 | HG-7-85-01 | Bestatin | 10[1] | Not Specified |
| SNIPER(ABL)-019 | Dasatinib | MV-1 | 0.3[1] | Not Specified |
| SNIPER(ABL)-020 | Dasatinib | Bestatin | Not Specified | Not Specified |
| SNIPER(ABL)-013 | GNF5 | Bestatin | 20[7] | Not Specified |
| SNIPER(ABL)-024 | GNF5 | LCL161 derivative | 5[8] | Not Specified |
| SNIPER(ABL)-050 | Imatinib | MV-1 | Not Specified | Not Specified |
| SNIPER(ABL)-058 | Imatinib | LCL161 derivative | 10[5] | Not Specified |
| SNIPER(ABL)-039 | Dasatinib | LCL161 derivative | 0.01[9] | Not Specified |
Experimental Protocols
Synthesis of SNIPER(ABL)-033
This protocol outlines a generalized approach for the synthesis of SNIPER(ABL)-033, which involves the conjugation of this compound with an IAP ligand via a suitable linker.[6]
Materials:
-
This compound
-
Carboxylic acid-functionalized linker
-
Amine-functionalized IAP ligand (e.g., LCL161 derivative)
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., silica gel for column chromatography, preparative HPLC system)
Procedure:
-
Linker Conjugation to this compound: a. Dissolve this compound and the carboxylic acid-functionalized linker in anhydrous DMF. b. Add HATU, HOBt, and DIPEA to the reaction mixture. c. Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS. d. Upon completion, purify the intermediate product by silica gel column chromatography.
-
Coupling of IAP Ligand: a. Dissolve the purified intermediate from the previous step and the amine-functionalized IAP ligand in anhydrous DMF. b. Add coupling reagents and base as in step 1. c. Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS. d. Upon completion, purify the final SNIPER(ABL)-033 product by preparative HPLC.
-
Characterization: a. Confirm the identity and purity of the final compound using 1H NMR, 13C NMR, and high-resolution mass spectrometry.
Western Blotting for BCR-ABL Degradation
This protocol details the procedure for assessing the degradation of the BCR-ABL protein in a CML cell line (e.g., K562) following treatment with a SNIPER.[6]
Materials:
-
K562 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
SNIPER compound (e.g., SNIPER(ABL)-033) dissolved in DMSO
-
Proteasome inhibitor (e.g., MG132)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ABL, anti-cIAP1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and chemiluminescence imaging system
Procedure:
-
Cell Treatment: a. Seed K562 cells in a 6-well plate and allow them to grow to the desired confluency. b. Treat the cells with increasing concentrations of the SNIPER compound for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle-only control (e.g., DMSO). c. As a control for proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1 hour before adding the SNIPER.
-
Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. b. Determine the protein concentration of each lysate using the BCA protein assay.
-
Western Blotting: a. Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibodies overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: a. Quantify the band intensities using image analysis software. b. Normalize the intensity of the BCR-ABL and cIAP1 bands to the loading control (GAPDH). c. Calculate the percentage of protein degradation relative to the vehicle control. d. Plot the percentage of degradation against the SNIPER concentration to determine the DC50 value.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of SNIPER-induced BCR-ABL degradation on the viability of CML cells.[6]
Materials:
-
K562 cells
-
Complete cell culture medium
-
SNIPER compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: a. Seed K562 cells in a 96-well plate at an appropriate density. b. Treat the cells with a serial dilution of the SNIPER compound for a specified period (e.g., 72 hours).
-
MTT Incubation and Solubilization: a. Add MTT solution to each well and incubate for 2-4 hours at 37°C. b. Add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition and Analysis: a. Read the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle control. c. Plot the percentage of viability against the SNIPER concentration to determine the IC50 value.
Co-Immunoprecipitation for Ternary Complex Formation
This protocol is used to demonstrate the formation of the ternary complex (BCR-ABL:SNIPER:IAP).[4][6]
Materials:
-
K562 cells
-
SNIPER compound
-
Co-IP lysis buffer
-
Primary antibody for immunoprecipitation (e.g., anti-ABL or anti-cIAP1)
-
Protein A/G magnetic beads
-
Wash buffer and elution buffer
-
Primary antibodies for Western blotting (anti-ABL and anti-cIAP1)
Procedure:
-
Cell Treatment and Lysis: a. Treat K562 cells with the SNIPER compound or vehicle control. b. Lyse the cells with Co-IP lysis buffer.
-
Immunoprecipitation: a. Pre-clear the cell lysates with protein A/G magnetic beads. b. Incubate the lysates with the immunoprecipitating antibody overnight at 4°C. c. Add protein A/G magnetic beads to capture the antibody-protein complexes. d. Wash the beads extensively with wash buffer.
-
Elution and Western Blotting: a. Elute the protein complexes from the beads using elution buffer. b. Analyze the eluted proteins by Western blotting using antibodies against BCR-ABL and cIAP1. The presence of both proteins in the immunoprecipitate from the SNIPER-treated sample confirms the formation of the ternary complex.
Visualization of Signaling Pathways and Experimental Workflows
Caption: SNIPER-mediated degradation of BCR-ABL.
Caption: Experimental workflow for Western Blot analysis.
Caption: BCR-ABL signaling and its inhibition by SNIPERs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. SNIPERs-Hijacking IAP activity to induce protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Knockdown of Pathogenic Proteins via Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Erasers (SNIPERs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adooq.com [adooq.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Discovery and Development of HG-7-85-01-NH2
This technical guide provides a comprehensive overview of the discovery, development, and application of HG-7-85-01-NH2, a crucial chemical probe in the field of targeted protein degradation. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, mechanism of action, and experimental use.
Introduction
This compound is an amino-functionalized derivative of the potent type II ATP-competitive kinase inhibitor, HG-7-85-01. The parent compound, HG-7-85-01, was developed as a dual Bcr-Abl/Src inhibitor with significant activity against the T315I "gatekeeper" mutation in Bcr-Abl, a common cause of resistance to tyrosine kinase inhibitors (TKIs) in the treatment of Chronic Myeloid Leukemia (CML).[1][2] The addition of a primary amine to the HG-7-85-01 scaffold provides a versatile chemical handle for conjugation, making this compound a valuable building block for the synthesis of heterobifunctional molecules, particularly Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs).[3] These SNIPERs are designed to recruit the Inhibitor of Apoptosis Proteins (IAPs) E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Data Presentation
The following tables summarize the quantitative data for the parent compound, HG-7-85-01, and SNIPERs derived from it.
Table 1: Kinase Inhibition Profile of HG-7-85-01 [2]
| Target Kinase | IC50 (nM) |
| Bcr-Abl (T315I) | 3 |
| KDR | 20 |
| RET | 30 |
| Other Kinases | >2000 |
Table 2: Cellular Proliferation Inhibition by HG-7-85-01 [2]
| Cell Line | Expressed Kinase | EC50 (µM) |
| Ba/F3 | Bcr-Abl | 0.06-0.14 |
| Ba/F3 | Bcr-Abl (T315I) | 0.06-0.14 |
| Ba/F3 | c-Src | 0.19 |
| Ba/F3 | T338I Src | 0.29 |
| Ba/F3 | T338M Src | 0.15 |
Table 3: Degradation Activity of BCR-ABL SNIPERs Derived from HG-7-85-01 [4]
| Compound Name | E3 Ligase Ligand | DC50 (µM) in K562 cells |
| SNIPER(ABL)-033 | LCL161 derivative | 0.3 |
Experimental Protocols
Synthesis of HG-7-85-01 (Parent Compound)
The synthesis of HG-7-85-01 has been reported in the scientific literature.[2] A detailed, step-by-step protocol based on this literature is provided below.
Materials:
-
Starting materials and reagents can be sourced from commercial suppliers.
-
Anhydrous solvents (DMF, DCM)
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Purification supplies (silica gel, HPLC system)
Procedure:
The synthesis of the core scaffold of HG-7-85-01 involves a multi-step process, typically culminating in an amide coupling reaction. A generalized scheme is as follows:
-
Synthesis of the thiazolo[5,4-b]pyridine core: This heterocyclic system is generally prepared through a condensation reaction between a substituted aminopyridine and a thiazole precursor.
-
Functionalization of the core: The core is then functionalized with the cyclopropanecarboxamide group at the 2-position.
-
Synthesis of the substituted benzoyl chloride: The N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide moiety is synthesized separately. This typically involves the formation of an amide bond between 3-carboxybenzoic acid and the appropriately substituted aniline.
-
Final amide coupling: The thiazolo[5,4-b]pyridine core is coupled with the substituted benzoyl chloride via an amide bond formation reaction to yield HG-7-85-01.
Note: For a detailed, step-by-step synthesis with characterization data, please refer to the original publication by Weisberg et al. (2010).[2]
Proposed Synthesis of this compound
General Synthesis of a SNIPER from this compound
This protocol outlines a general approach for conjugating this compound to an IAP ligand to form a SNIPER.[3]
Materials:
-
This compound
-
Linker with a carboxylic acid and a reactive group for IAP ligand conjugation (e.g., a PEG linker)
-
IAP ligand with a compatible reactive group (e.g., LCL161 derivative)
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification supplies (silica gel for column chromatography, HPLC system)
Procedure:
-
Linker Conjugation to this compound: a. Dissolve this compound and the carboxylic acid-functionalized linker in anhydrous DMF. b. Add HATU, HOBt, and DIPEA to the reaction mixture. c. Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS. d. Upon completion, purify the product by preparative HPLC.
-
Conjugation of the Linker-HG-7-85-01 Intermediate to the IAP Ligand: a. The purified intermediate from the previous step is then reacted with the IAP ligand. The specific reaction will depend on the reactive groups on the linker and the IAP ligand (e.g., click chemistry, amide coupling). b. Monitor the reaction by LC-MS. c. Upon completion, purify the final SNIPER product by preparative HPLC.
-
Characterization: a. Confirm the identity and purity of the final SNIPER compound using 1H NMR, 13C NMR, and high-resolution mass spectrometry.
Cell-Based Proliferation Assay
This assay is used to determine the effect of HG-7-85-01 or its derivatives on the proliferation of cancer cell lines.[2]
Materials:
-
Cancer cell lines (e.g., K562, Ba/F3 expressing Bcr-Abl)
-
Cell culture medium and supplements
-
This compound or SNIPER compound stock solution (in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add to the appropriate wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the EC50 value.
Western Blot Analysis for Protein Degradation
This protocol is used to assess the degradation of a target protein (e.g., BCR-ABL) induced by a SNIPER.
Materials:
-
Cell line expressing the target protein (e.g., K562)
-
SNIPER compound
-
Lysis buffer
-
Primary antibodies (e.g., anti-ABL, anti-GAPDH)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Treat cells with the SNIPER compound at various concentrations for a specified time.
-
Cell Lysis: Harvest and lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary and secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities to determine the extent of protein degradation relative to a loading control (e.g., GAPDH).
Mandatory Visualization
Signaling Pathway
Caption: SNIPER-mediated degradation of the BCR-ABL oncoprotein.
Experimental Workflow
Caption: General experimental workflow for SNIPER development.
Logical Relationship
Caption: Logical progression leading to this compound development.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3-{2-[(cyclopropylcarbonyl)amino][1,3]thiazolo[5,4-b]pyridin-5-yl}-N-{4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide | C31H31F3N6O2S | CID 51359962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. An update on dual Src/Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to HG-7-85-01-NH2 for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this field, acting as heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest. This guide focuses on HG-7-85-01-NH2, a key chemical entity for the development of a specific class of PROTACs known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs).
This compound is a derivative of the potent ABL kinase inhibitor, HG-7-85-01. The presence of the primary amine (-NH2) provides a crucial chemical handle for its conjugation to a linker and subsequently to a ligand for an E3 ubiquitin ligase. In the context of SNIPERs, this compound serves as the "warhead" that specifically binds to the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that is the primary driver of Chronic Myeloid Leukemia (CML). By incorporating this compound into a SNIPER construct, researchers can effectively target Bcr-Abl for degradation, presenting a promising alternative to conventional kinase inhibition.[1]
Mechanism of Action: The SNIPER Approach
SNIPERs utilizing this compound operate by forming a ternary complex between the Bcr-Abl protein and an Inhibitor of Apoptosis Protein (IAP), which functions as an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the Bcr-Abl protein. The polyubiquitinated Bcr-Abl is then recognized and degraded by the 26S proteasome.[2]
References
An In-depth Technical Guide to the Core Properties of HG-7-85-01-NH2
For Researchers, Scientists, and Drug Development Professionals
Abstract
HG-7-85-01-NH2 is a crucial chemical probe and building block in the development of novel therapeutics, particularly in the field of targeted protein degradation. As a derivative of the potent Bcr-Abl inhibitor HG-7-85-01, this amino-functionalized molecule serves as a high-affinity ligand for the Bcr-Abl kinase. Its primary application is in the synthesis of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), a class of proteolysis-targeting chimeras (PROTACs). By linking this compound to a ligand for an E3 ubiquitin ligase, specifically the Inhibitor of Apoptosis Proteins (IAPs), researchers can create heterobifunctional molecules that induce the degradation of the Bcr-Abl oncoprotein. This technical guide provides a comprehensive overview of the basic properties of this compound, including its physicochemical characteristics, biological activity, and its application in the development of potent Bcr-Abl degraders.
Physicochemical Properties
This compound is a complex small molecule designed as a derivative of a nilotinib-dasatinib hybrid structure. The introduction of an amine group provides a key functional handle for conjugation to linker molecules in the synthesis of SNIPERs.
| Property | Value | Reference |
| CAS Number | 1258391-29-5 | [1][2][3] |
| Chemical Formula | C27H27F3N6OS | [2] |
| Molecular Weight | 540.60 g/mol | [2] |
| Parent Compound | HG-7-85-01 | [1] |
| Parent Compound CAS No. | 1258391-13-7 | [4] |
| Parent Compound Formula | C31H31F3N6O2S | [4] |
| Parent Compound MW | 608.68 g/mol | [4] |
Biological Activity and Mechanism of Action
The biological activity of this compound is intrinsically linked to its role as a warhead for SNIPERs that target the Bcr-Abl fusion protein, a key driver of chronic myeloid leukemia (CML).[5] The parent compound, HG-7-85-01, is a potent type II ATP-competitive inhibitor of the ABL kinase, including the gatekeeper mutant T315I, which confers resistance to many tyrosine kinase inhibitors (TKIs).[6][7]
Kinase Inhibition Profile of Parent Compound (HG-7-85-01)
Understanding the inhibitory activity of the parent compound is crucial for appreciating the targeting specificity of SNIPERs derived from this compound.
| Kinase Target | IC50 (nM) | Reference |
| Bcr-Abl (T315I mutant) | 3 | [6] |
| KDR | 20 | [6] |
| RET | 30 | [6] |
| Wild-type Bcr-Abl | 60 - 140 | [6] |
Targeted Protein Degradation
When incorporated into a SNIPER, such as SNIPER(ABL)-033, this compound directs the E3 ligase machinery to the Bcr-Abl protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][8] This degradation mechanism offers a distinct advantage over simple inhibition, as it can eliminate the entire protein, potentially overcoming resistance mechanisms and leading to a more durable therapeutic response.
| SNIPER Compound | Target Ligand | E3 Ligase Ligand | DC50 (µM) for Bcr-Abl | Reference |
| SNIPER(ABL)-033 | This compound | LCL161 derivative | 0.3 | [8][9] |
| SNIPER(ABL)-044 | HG-7-85-01 | Bestatin | 10 | [8] |
Experimental Protocols
Synthesis of SNIPER(ABL)-033
This protocol outlines the general steps for the synthesis of a SNIPER molecule by conjugating this compound with an IAP ligand via a linker.
Materials:
-
This compound
-
Linker with a carboxylic acid and a protected amine
-
IAP ligand with a suitable functional group for conjugation
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Deprotection reagents (e.g., TFA)
-
Purification supplies (e.g., silica gel, HPLC system)
Procedure:
-
Linker Conjugation to this compound:
-
Dissolve this compound and the carboxylic acid-functionalized linker in anhydrous DMF.
-
Add HATU, HOBt, and DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
-
Upon completion, purify the product by column chromatography.
-
-
Deprotection of the Linker:
-
Dissolve the purified product in a suitable solvent (e.g., DCM).
-
Add a deprotection reagent (e.g., TFA) and stir at room temperature.
-
Monitor the reaction by LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
-
Conjugation to IAP Ligand:
-
Dissolve the deprotected intermediate and the IAP ligand in anhydrous DMF.
-
Add coupling reagents and a base.
-
Stir the reaction at room temperature until completion, as monitored by LC-MS.
-
-
Purification:
-
Purify the final SNIPER product by preparative HPLC.
-
Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
Western Blot Analysis of Bcr-Abl Degradation
This protocol describes the methodology to assess the degradation of Bcr-Abl protein in a CML cell line (e.g., K562) following treatment with a SNIPER.
Materials:
-
K562 cells
-
SNIPER compound (e.g., SNIPER(ABL)-033)
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bcr-Abl, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment:
-
Seed K562 cells in a 6-well plate.
-
Treat the cells with varying concentrations of the SNIPER compound for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcr-Abl and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the Bcr-Abl signal to the loading control.
-
Signaling Pathway
This compound, as part of a SNIPER molecule, hijacks the cellular ubiquitin-proteasome system to induce the degradation of Bcr-Abl. This targeted degradation effectively shuts down the downstream signaling pathways that are constitutively activated by the Bcr-Abl oncoprotein, leading to the inhibition of cell proliferation and induction of apoptosis in CML cells.
Conclusion
This compound is a valuable chemical tool for the development of targeted protein degraders against the Bcr-Abl oncoprotein. Its high-affinity binding to the ABL kinase, combined with a functional handle for chemical modification, makes it an ideal warhead for the construction of SNIPERs. The ability of these SNIPERs to induce the degradation of Bcr-Abl offers a promising therapeutic strategy for overcoming resistance to traditional tyrosine kinase inhibitors in the treatment of chronic myeloid leukemia. Further research into the pharmacokinetics and in vivo efficacy of SNIPERs utilizing this compound is warranted to fully realize their clinical potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. adooq.com [adooq.com]
The Role of HG-7-85-01-NH2 in Chronic Myeloid Leukemia Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding the constitutively active Bcr-Abl tyrosine kinase, a key driver of CML pathogenesis. While the advent of tyrosine kinase inhibitors (TKIs) has revolutionized CML treatment, the emergence of drug resistance, particularly through mutations in the Abl kinase domain, remains a significant clinical challenge. The T315I "gatekeeper" mutation, for instance, confers resistance to many first and second-generation TKIs.
This technical guide provides an in-depth overview of HG-7-85-01, a potent, type II ATP-competitive inhibitor of Bcr-Abl, and its amino-functionalized derivative, HG-7-85-01-NH2. HG-7-85-01 was designed as a hybrid of nilotinib and dasatinib to effectively target both wild-type and mutant forms of Bcr-Abl, including the formidable T315I mutation.[1] this compound retains the core inhibitory properties of the parent compound and serves as a crucial chemical tool for the development of novel therapeutic strategies, such as proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates. This guide will delve into the mechanism of action, quantitative inhibitory data, detailed experimental protocols, and the signaling pathways affected by this class of compounds.
Mechanism of Action
HG-7-85-01 is a type II ATP-competitive inhibitor, meaning it binds to the inactive "DFG-out" conformation of the Abl kinase domain. This binding mode stabilizes the inactive state of the enzyme, preventing it from adopting the active conformation required for ATP binding and substrate phosphorylation. This mechanism is distinct from type I inhibitors that bind to the active "DFG-in" conformation. The ability to bind to the DFG-out conformation allows HG-7-85-01 to circumvent the steric hindrance imposed by the bulky isoleucine residue in the T315I gatekeeper mutation, which blocks the binding of many other TKIs.
The amino group in this compound provides a reactive handle for conjugation to other molecules without significantly compromising its binding affinity to the Bcr-Abl kinase. This makes it an invaluable tool for researchers developing targeted protein degraders and other advanced therapeutic modalities.
Quantitative Inhibition Data
The potency of HG-7-85-01 has been evaluated against a panel of Bcr-Abl mutants and other kinases. The following tables summarize the half-maximal inhibitory concentration (IC50) values from various preclinical studies, providing a comparative view of its efficacy.
Table 1: Comparative IC50 Values (nM) of HG-7-85-01 and Other TKIs Against Bcr-Abl Mutants in Cellular Proliferation Assays
| Bcr-Abl Mutant | HG-7-85-01 (IC50 nM) | Imatinib (IC50 nM) | Dasatinib (IC50 nM) | Nilotinib (IC50 nM) | Ponatinib (IC50 nM) |
| Wild-type | 10 - 60 | 250 - 600 | 0.5 - 3 | 15 - 30 | 0.3 - 2 |
| G250E | 500 | >10000 | 10 | 150 | 2 |
| Q252H | 800 | 5000 - 10000 | 5 | 100 | 2 |
| Y253F | 600 | 5000 - 10000 | 15 | 150 | 2 |
| E255K | 1000 | >10000 | 100 | 5000 | 5 |
| T315I | 3 | >10000 | >5000 | >10000 | 11 |
Note: Data compiled from preclinical studies. Actual values may vary based on experimental conditions.
Table 2: Biochemical Kinase Inhibition Profile of HG-7-85-01
| Target Kinase | Mutant | IC50 (nM) |
| Bcr-Abl | T315I | 3 |
| KDR (VEGFR2) | Wild-Type | 20 |
| RET | Wild-Type | 30 |
| Other Kinases | N/A | >2000 |
Bcr-Abl Downstream Signaling Pathways
The constitutive activation of Bcr-Abl tyrosine kinase in CML cells leads to the dysregulation of several downstream signaling pathways that are critical for cell proliferation, survival, and differentiation. HG-7-85-01, by inhibiting Bcr-Abl, effectively blocks these aberrant signals. The three major pathways affected are the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[2][3][4][5][6][7]
Caption: Bcr-Abl downstream signaling pathways and inhibition by this compound.
Experimental Protocols
Biochemical Bcr-Abl Kinase Inhibition Assay
This protocol outlines a general method for determining the IC50 value of an inhibitor against purified Bcr-Abl kinase.
Caption: General workflow for a biochemical kinase inhibition assay.
Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO. Further dilute the compound in kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the purified Bcr-Abl kinase enzyme (wild-type or mutant) to wells containing kinase buffer and a suitable peptide substrate (e.g., a biotinylated peptide derived from Abltide).
-
Inhibitor Addition: Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Pre-incubation: Allow the plate to pre-incubate for 15-30 minutes at room temperature to permit inhibitor binding to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP (at a concentration close to the Km for the enzyme).
-
Incubation: Incubate the reaction plate for 60-120 minutes at a controlled temperature (e.g., 30°C or 37°C).
-
Detection: Terminate the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods:
-
Radiometric Assay: Use [γ-³²P]ATP and measure the incorporation of the radiolabel into the substrate.
-
Luminescence-based Assay (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity.
-
Fluorescence-based Assay (e.g., FRET): Use a fluorescently labeled substrate that exhibits a change in fluorescence upon phosphorylation.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay (MTT Assay)
This protocol describes a method to assess the anti-proliferative activity of this compound on CML cell lines.
Caption: Workflow for a CML cell-based proliferation (MTT) assay.
Methodology:
-
Cell Seeding: Seed a CML cell line (e.g., K562 for wild-type Bcr-Abl or Ba/F3 cells engineered to express specific Bcr-Abl mutants) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium and add them to the appropriate wells. Include a vehicle control (e.g., DMSO at the same final concentration as the highest compound concentration).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo CML Xenograft Model
This protocol provides a representative workflow for evaluating the efficacy of a TKI in a murine xenograft model of CML.
Methodology:
-
Cell Culture: Culture a suitable CML cell line, preferably one that is luciferase-tagged for in vivo imaging (e.g., KCL-22-luc).
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice), typically 6-8 weeks old.
-
Cell Implantation: Inject the CML cells (e.g., 1 x 10⁶ cells in 100 µL of PBS) intravenously or subcutaneously into the mice.
-
Tumor Establishment: Monitor the mice for tumor engraftment and growth. For intravenous injections, this can be monitored by bioluminescence imaging. For subcutaneous injections, tumor volume can be measured with calipers.
-
Treatment Initiation: Once tumors are established (e.g., a palpable subcutaneous tumor of ~100-200 mm³ or a detectable bioluminescent signal), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (or its parent compound) and a vehicle control to the respective groups. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule will depend on the pharmacokinetic properties of the compound.
-
Monitoring: Monitor tumor growth and the general health of the mice regularly. For subcutaneous models, measure tumor volume 2-3 times per week. For disseminated leukemia models, perform bioluminescence imaging weekly. Record body weights as an indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or when the mice show signs of significant morbidity.
-
Analysis: At the end of the study, collect tumors and/or tissues for further analysis (e.g., histology, western blotting to assess target inhibition). Compare tumor growth inhibition between the treated and control groups to evaluate the efficacy of the compound.
Conclusion
HG-7-85-01 and its amino-functionalized derivative, this compound, represent significant tools in the ongoing effort to overcome TKI resistance in Chronic Myeloid Leukemia. Their potent inhibitory activity against the T315I "gatekeeper" mutation, a major hurdle in CML therapy, underscores their therapeutic potential. The comprehensive data from biochemical and cellular assays validate the mechanism of action of this class of compounds and provide a strong rationale for their use in CML research. This compound, in particular, opens up new avenues for the development of next-generation targeted therapies, such as PROTACs, which could offer more durable responses for patients with treatment-refractory leukemia. The experimental protocols and pathway analyses provided in this guide are intended to facilitate further investigation and development of these promising compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. lornajane.net [lornajane.net]
- 3. medium.com [medium.com]
- 4. youtube.com [youtube.com]
- 5. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 6. PI3K-Akt-mTOR pathway and cross-talk with other signaling cascades: (Ras/Raf/MAPK and BCR-ABL) [pfocr.wikipathways.org]
- 7. JAK/STAT, Raf/MEK/ERK, PI3K/Akt and BCR-ABL in cell cycle progression and leukemogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Evaluation of SNIPERs using HG-7-85-01-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs) are a class of heterobifunctional molecules designed to induce targeted protein degradation.[1] They function by recruiting an Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This technology offers a promising therapeutic strategy for targeting proteins that have been traditionally considered "undruggable."[3]
HG-7-85-01-NH2 is a derivative of the potent ABL kinase inhibitor HG-7-85-01 and serves as a high-affinity ligand for the BCR-ABL oncoprotein, a key driver in Chronic Myeloid Leukemia (CML).[1] By incorporating this compound into a SNIPER construct, researchers can specifically target the BCR-ABL protein for degradation, providing an alternative therapeutic approach to kinase inhibition.[1][4]
These application notes provide a comprehensive guide to the synthesis of SNIPERs utilizing this compound, along with detailed protocols for their evaluation.
Data Presentation
The efficacy of SNIPERs is highly dependent on the choice of the target ligand, the IAP ligand, and the linker connecting them. The following tables summarize the degradation and inhibitory activities of various SNIPERs targeting BCR-ABL, including those utilizing the HG-7-85-01 scaffold.
Table 1: Degradation Activity of BCR-ABL SNIPERs [1][5][6]
| Compound Name | Target Ligand (Inhibitor) | E3 Ligase Ligand (IAP Ligand) | DC50 (µM) for BCR-ABL Reduction | Reference Cell Line |
| SNIPER(ABL)-033 | HG-7-85-01 | LCL161 derivative | 0.3 | K562 |
| SNIPER(ABL)-044 | HG-7-85-01 | Bestatin | 10 | Not Specified |
| SNIPER(ABL)-019 | Dasatinib | MV-1 | 0.3 | Not Specified |
| SNIPER(ABL)-039 | Dasatinib | LCL161 derivative | 0.01 | K562 |
| SNIPER(ABL)-013 | GNF5 | Bestatin | 20 | Not Specified |
| SNIPER(ABL)-024 | GNF5 | LCL161 derivative | 5 | Not Specified |
| SNIPER(ABL)-058 | Imatinib | LCL161 derivative | 10 | Not Specified |
Table 2: Inhibitory Activity of the Parent Compound HG-7-85-01 [1]
| Target Kinase | IC50 (nM) |
| BCR-ABL (T315I) | 3 |
| KDR | 20 |
| RET | 30 |
Signaling Pathway and Experimental Workflow
The mechanism of action for SNIPERs and a typical experimental workflow for their synthesis and evaluation are illustrated below.
Caption: SNIPER-mediated protein degradation pathway.
Caption: Experimental workflow for SNIPER synthesis and evaluation.
Experimental Protocols
Protocol 1: General Synthesis of a SNIPER from this compound
This protocol outlines a generalized approach for the synthesis of a SNIPER, such as SNIPER(ABL)-033, by conjugating this compound with an IAP ligand (e.g., an LCL161 derivative) via a suitable linker.[1]
Materials:
-
This compound
-
Linker with a carboxylic acid and a reactive group for IAP ligand conjugation (e.g., a PEG linker with a terminal NHS ester)
-
IAP ligand with a compatible reactive group (e.g., LCL161 derivative with a terminal amine)
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., silica gel for column chromatography, preparative HPLC system)
Procedure:
Step 1: Linker Conjugation to this compound
-
Dissolve this compound (1.0 eq) and the carboxylic acid-functionalized linker (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the intermediate product by silica gel column chromatography.
Step 2: Conjugation of the Linker-HG-7-85-01 Intermediate to the IAP Ligand
-
Dissolve the NHS ester-functionalized linker-HG-7-85-01 intermediate (1.0 eq) and the amine-functionalized IAP ligand (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) and stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final SNIPER product by preparative HPLC.
Characterization: Confirm the identity and purity of the final SNIPER compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[1]
Protocol 2: Evaluation of BCR-ABL Protein Degradation by Western Blot
This protocol details the procedure for assessing the degradation of the BCR-ABL protein in a CML cell line (e.g., K562) following treatment with a synthesized SNIPER.[1]
Materials:
-
K562 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
SNIPER compound (dissolved in DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ABL, anti-cIAP1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: a. Seed K562 cells in a 6-well plate at a density of 5 x 10⁵ cells/well. b. Treat the cells with varying concentrations of the SNIPER compound for a specified time (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., a known BCR-ABL degrader). A proteasome inhibitor control (SNIPER + MG132) can be included to confirm proteasome-dependent degradation.
-
Cell Lysis and Protein Quantification: a. After treatment, harvest the cells and wash with ice-cold PBS. b. Lyse the cells with RIPA buffer on ice for 30 minutes. c. Centrifuge the lysates to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting: a. Normalize protein amounts for all samples and prepare them for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies (e.g., anti-ABL, anti-cIAP1, and anti-GAPDH) overnight at 4°C. e. Wash the membrane three times with TBST. f. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane three times with TBST. h. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands (BCR-ABL and cIAP1) to the loading control (GAPDH).
Protocol 3: Cell Viability (MTT) Assay
This protocol is for assessing the effect of the synthesized SNIPER on the viability of cancer cells.[7][8]
Materials:
-
K562 cells
-
Complete cell culture medium
-
SNIPER compound (dissolved in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Cell Treatment: a. Treat the cells with a serial dilution of the SNIPER compound for a specified period (e.g., 72 hours). Include a vehicle control.
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals. c. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. d. Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Logical Relationship of SNIPER Synthesis
The synthesis of a functional SNIPER molecule from this compound requires the successful conjugation of three key components in a specific manner.
Caption: Logical flow of SNIPER molecule assembly.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of SNIPERs against BCR-ABL with kinase inhibitors and a method to evaluate their growth inhibitory activity derived from BCR-ABL degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. adooq.com [adooq.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Conjugation of HG-7-85-01-NH2 to a Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent conjugation of the small molecule HG-7-85-01-NH2 to a linker molecule. This compound is a derivative of the ABL inhibitor HG-7-85-01 and possesses a primary amine that serves as a versatile handle for conjugation.[1] This protocol focuses on the widely used and robust method of amide bond formation between the primary amine of this compound and a carboxyl group on a linker, facilitated by the coupling agents 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2][3] This chemistry forms a stable amide bond, a common and reliable linkage in bioconjugation and drug development.[4][5]
The provided methodologies are intended to serve as a foundational guide for researchers. Optimization of reaction conditions, such as stoichiometry of reagents and reaction time, may be necessary depending on the specific linker used and the desired final product characteristics.
Data Presentation: Reagent Stoichiometry
Successful conjugation relies on the appropriate molar ratios of the reactants. The following table provides recommended starting concentrations and molar excesses for the conjugation reaction.
| Reagent | Recommended Molar Excess (relative to Limiting Reagent*) | Typical Concentration Range | Purpose |
| This compound | 1x | 1-10 mM | The amine-containing small molecule to be conjugated. |
| Carboxyl-Linker | 1-1.5x | 1-15 mM | The linker molecule containing a terminal carboxylic acid. |
| EDC | 2-10x | 2-20 mM | Activates the carboxyl group on the linker to form an O-acylisourea intermediate.[3] |
| NHS or Sulfo-NHS | 2-5x | 5-10 mM | Reacts with the activated carboxyl group to form a more stable amine-reactive NHS ester, improving coupling efficiency.[2][6] |
*The limiting reagent is typically the molecule in lower abundance, often the more complex or expensive component (e.g., a biologic or a complex linker). For this protocol, this compound is considered the starting point (1x).
Experimental Protocols
This section details the step-by-step procedure for conjugating this compound to a linker containing a carboxyl group using EDC/NHS chemistry.
Materials
-
This compound
-
Carboxyl-containing linker
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or MES Buffer, pH 6.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Reaction vials
-
Magnetic stirrer and stir bars
-
Analytical balance
-
pH meter
-
Purification system (e.g., HPLC, flash chromatography)
Protocol: Two-Step EDC/NHS Conjugation
This two-step method is generally preferred as it can minimize the potential for self-polymerization of molecules that contain both amine and carboxyl groups.[2]
Step 1: Activation of the Carboxyl-Linker
-
Preparation of Reagents: Allow all reagents to come to room temperature before use. Prepare stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMF or DMSO immediately before use. The NHS-ester intermediate is susceptible to hydrolysis, so prompt use is critical.[7]
-
Reaction Setup: In a reaction vial, dissolve the carboxyl-containing linker in the appropriate reaction buffer (MES buffer at pH 6.0 is often optimal for the activation step).[3]
-
Activation: Add EDC (2-10 molar excess) and NHS or Sulfo-NHS (2-5 molar excess) to the linker solution.
-
Incubation: Stir the reaction mixture at room temperature for 15-60 minutes.
Step 2: Conjugation to this compound
-
pH Adjustment (if necessary): If the activation was performed in a low pH buffer like MES, adjust the pH of the reaction mixture to 7.2-8.0 by adding a suitable buffer like PBS. This pH range is optimal for the reaction between the NHS-ester and the primary amine.[3]
-
Addition of Amine: Dissolve this compound in a minimal amount of DMF or DMSO and add it to the activated linker solution.
-
Conjugation Reaction: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with continuous stirring. The optimal reaction time should be determined empirically.
-
Quenching: Stop the reaction by adding a quenching solution (e.g., Tris-HCl or hydroxylamine) to a final concentration of 20-50 mM. Incubate for 15-30 minutes. This will hydrolyze any remaining active NHS esters.
-
Purification: Purify the conjugate product from unreacted starting materials and byproducts using an appropriate chromatographic technique such as High-Performance Liquid Chromatography (HPLC) or flash column chromatography.
-
Characterization: Characterize the final conjugate using analytical techniques such as LC-MS and NMR to confirm its identity and purity.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the two-step conjugation of this compound.
Caption: Chemical reaction scheme for EDC/NHS mediated conjugation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for Cell-Based Assays to Determine the Activity of SNIPER(ABL)-033
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNIPER(ABL)-033 is a Specific and Non-genetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Eraser (SNIPER) designed to target the oncogenic BCR-ABL fusion protein for degradation.[1][2][3] This heterobifunctional molecule consists of an ABL kinase inhibitor, HG-7-85-01, linked to a derivative of LCL161, an IAP ligand.[4][5][6] By simultaneously binding to BCR-ABL and an IAP E3 ubiquitin ligase (such as cIAP1 and XIAP), SNIPER(ABL)-033 induces the ubiquitination and subsequent proteasomal degradation of the BCR-ABL protein.[1][7][8] This approach offers a potential therapeutic advantage over simple kinase inhibition by eliminating the entire protein scaffold, thereby abrogating both kinase-dependent and -independent functions of BCR-ABL.[9] These application notes provide detailed protocols for cell-based assays to characterize the activity of SNIPER(ABL)-033.
Mechanism of Action
The activity of SNIPER(ABL)-033 is initiated by the formation of a ternary complex between the BCR-ABL protein, SNIPER(ABL)-033, and an IAP E3 ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the BCR-ABL protein. The resulting polyubiquitin chain acts as a signal for recognition and degradation by the 26S proteasome. The degradation of BCR-ABL leads to the downstream inhibition of signaling pathways critical for the proliferation of chronic myelogenous leukemia (CML) cells, such as the STAT5 and CrkL pathways.[1][7]
Data Summary
| Parameter | Value | Cell Line | Reference |
| DC₅₀ (BCR-ABL Degradation) | 0.3 µM | K562 | [2][4][5] |
| IC₅₀ (Growth Inhibition) | ~10 nM (for SNIPER(ABL)-39) | K562, KCL22, KU812 | [9] |
Note: IC₅₀ value is for a structurally related compound, SNIPER(ABL)-39, which also targets BCR-ABL.
Experimental Protocols
Western Blot for BCR-ABL Degradation
This assay directly measures the reduction in BCR-ABL protein levels following treatment with SNIPER(ABL)-033.
Workflow:
Materials:
-
K562 cells (or other BCR-ABL positive cell line)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
SNIPER(ABL)-033
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ABL, anti-phospho-STAT5, anti-phospho-CrkL, anti-cIAP1, anti-XIAP, anti-GAPDH or anti-β-tubulin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
Cell Seeding: Seed K562 cells in a 6-well plate at a density of 5 x 10⁵ cells/mL and incubate for 24 hours.
-
Compound Treatment: Treat cells with increasing concentrations of SNIPER(ABL)-033 (e.g., 0.01, 0.1, 0.3, 1, 3, 10 µM) and a DMSO vehicle control for 6-24 hours. To confirm proteasome-dependent degradation, pre-treat cells with MG132 (10 µM) for 1 hour before adding SNIPER(ABL)-033.
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signals using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using image analysis software. Normalize the BCR-ABL band intensity to the loading control. Calculate the DC₅₀ value (the concentration at which 50% of the protein is degraded).
Cell Viability Assay
This assay determines the effect of BCR-ABL degradation on the proliferation and viability of CML cells.
Workflow:
Materials:
-
K562 cells
-
RPMI-1640 medium
-
SNIPER(ABL)-033
-
DMSO
-
96-well plates
-
Cell viability reagent (e.g., WST-8 assay kit, CellTiter-Glo® Luminescent Cell Viability Assay)
Protocol:
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Compound Treatment: Add serial dilutions of SNIPER(ABL)-033 to the wells. Include a DMSO control.
-
Incubation: Incubate the plate for 48-72 hours.[7]
-
Assay Procedure:
-
For WST-8: Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.
-
For CellTiter-Glo®: Add CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes. Measure the luminescence.
-
-
Data Analysis: Normalize the data to the DMSO control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Kinase Activity Assay (In Vitro)
While the primary mechanism of SNIPER(ABL)-033 is degradation, assessing its direct inhibitory effect on ABL kinase activity can provide a more complete profile.
Materials:
-
Recombinant ABL1 kinase
-
Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[10]
-
Substrate (e.g., Abltide)[10]
-
ATP
-
SNIPER(ABL)-033
-
ADP-Glo™ Kinase Assay kit or LanthaScreen® Eu Kinase Binding Assay kit
Protocol (using ADP-Glo™):
-
Reaction Setup: In a 384-well plate, add kinase buffer, SNIPER(ABL)-033 at various concentrations, ABL1 enzyme, and a mixture of substrate and ATP.[10][11]
-
Kinase Reaction: Incubate at room temperature for 60 minutes.[11]
-
ADP Detection:
-
Signal Measurement: Record luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition of kinase activity at each concentration of SNIPER(ABL)-033 and determine the IC₅₀ value.
Troubleshooting
| Issue | Possible Cause | Solution |
| No BCR-ABL degradation observed | Compound inactivity | Verify compound integrity. |
| Insufficient treatment time or concentration | Perform a time-course and dose-response experiment. | |
| Low IAP E3 ligase expression | Confirm IAP expression in the cell line. | |
| High background in Western blot | Insufficient blocking or washing | Increase blocking time and number of washes. |
| Antibody concentration too high | Titrate the primary antibody. | |
| High variability in cell viability assay | Uneven cell seeding | Ensure a single-cell suspension before seeding. |
| Edge effects in the 96-well plate | Avoid using the outer wells or fill them with media only. |
Conclusion
The described cell-based assays provide a comprehensive framework for evaluating the activity of SNIPER(ABL)-033. By assessing its ability to induce the degradation of BCR-ABL, inhibit downstream signaling, and reduce the viability of CML cells, researchers can thoroughly characterize its potential as a therapeutic agent. It is recommended to perform these assays in parallel with appropriate controls to ensure the validity and reproducibility of the results.
References
- 1. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SNIPER | TargetMol [targetmol.com]
- 3. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SNIPER(ABL)-033 | PROTAC BCR-ABL 蛋白降解剂 | MCE [medchemexpress.cn]
- 7. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
Application Notes: Utilizing HG-7-85-01-NH2 with Diverse IAP Ligands for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).
A specific class of PROTACs, known as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers), recruits Inhibitor of Apoptosis (IAP) proteins as the E3 ubiquitin ligase component.[1][2] IAP proteins, such as cIAP1 and XIAP, possess a RING domain that functions as an E3 ligase, making them effective targets for this degradation technology.[3][4][5]
HG-7-85-01-NH2 is a chemical moiety derived from the potent ABL kinase inhibitor, HG-7-85-01.[1][6] It serves as a versatile "warhead" or target-binding ligand for constructing SNIPERs aimed at degrading the oncogenic BCR-ABL fusion protein, a key driver in chronic myelogenous leukemia (CML). By conjugating this compound to various IAP ligands via a chemical linker, researchers can create a portfolio of degraders with distinct efficacy profiles. This document provides a detailed overview, data summary, and experimental protocols for the application of this compound in combination with different IAP ligands.
Mechanism of Action: The SNIPER Approach
The fundamental principle of a SNIPER is to induce proximity between the target protein and an IAP E3 ligase. The SNIPER molecule, composed of the HG-7-85-01 warhead, a linker, and an IAP ligand, acts as a molecular bridge. This forms a ternary complex (Target Protein :: SNIPER :: IAP E3 Ligase), which facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the target protein.[5][7] The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then proteolytically degrades the target protein.[8] This event-driven, catalytic nature allows a single SNIPER molecule to induce the degradation of multiple target protein molecules.
Caption: SNIPER-mediated protein degradation pathway.
Data Presentation: Degradation Efficacy
The efficacy of a SNIPER is primarily quantified by its DC50 (concentration resulting in 50% degradation) and Dmax (maximum percentage of degradation). The choice of IAP ligand significantly influences these parameters. Below is a summary of BCR-ABL degradation in cancer cell lines using SNIPERs constructed with the this compound warhead and various IAP ligands.
| SNIPER Compound | IAP Ligand | Target Protein | Cell Line | DC50 Value (µM) | Reference |
| SNIPER(ABL)-033 | LCL161 derivative | BCR-ABL | K562 | 0.3 | [1][2][9] |
| SNIPER(ABL)-047 | MV-1 | BCR-ABL | K562 | 2 | [2] |
| SNIPER(ABL)-044 | Bestatin | BCR-ABL | K562 | 10 | [1][2] |
This table summarizes data from published sources and vendor-provided information for SNIPERs targeting BCR-ABL. Experimental conditions such as treatment duration may vary.
Experimental Protocols
Protocol 1: General Workflow for Evaluating SNIPER Efficacy
This workflow outlines the primary steps to characterize a novel SNIPER compound.
Caption: General experimental workflow for SNIPER characterization.
Protocol 2: Western Blotting for Target Protein Degradation
This protocol provides a detailed method for quantifying target protein levels following SNIPER treatment.[8][10][11]
Materials:
-
Cell Line: K562 (human CML cell line) or other appropriate cell line.
-
SNIPER Compounds: Stock solutions of SNIPER(ABL)-033, -047, -044, and this compound (as a non-degrading control) in DMSO.
-
Reagents: Cell culture medium, ice-cold PBS, RIPA lysis buffer with protease/phosphatase inhibitors, BCA protein assay kit, Laemmli sample buffer.
-
Antibodies: Primary antibodies against BCR-ABL and a loading control (e.g., α-Tubulin or GAPDH). HRP-conjugated secondary antibody.
-
Equipment: SDS-PAGE gels, electrophoresis and transfer apparatus, PVDF membrane, chemiluminescence detection reagent, and imaging system.
Methodology:
-
Cell Seeding: Plate K562 cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Compound Treatment:
-
Prepare serial dilutions of each SNIPER compound in cell culture medium. A typical concentration range is 0.01 µM to 30 µM.
-
Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treat cells for a predetermined time (e.g., 24 hours) at 37°C.[8]
-
-
Cell Lysis:
-
After treatment, harvest cells by centrifugation.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the pellet in 100-200 µL of ice-cold RIPA buffer containing inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Transfer the supernatant (protein lysate) to a new, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation & SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes.[10]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Protein Transfer & Immunoblotting:
-
Transfer separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against BCR-ABL (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Analysis:
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control and plot the dose-response curve to determine DC50 and Dmax values.[8]
-
Protocol 3: Cell Viability Assay
This protocol measures the effect of SNIPER-induced protein degradation on cell proliferation and viability.[12][13]
Materials:
-
Cell Line: K562 cells.
-
SNIPER Compounds: Stock solutions in DMSO.
-
Assay Kit: Luminescent (e.g., CellTiter-Glo®) or colorimetric (e.g., CCK-8, MTT) cell viability assay kit.
-
Equipment: 96-well opaque plates (for luminescence) or clear plates (for colorimetric), plate reader.
Methodology:
-
Cell Seeding: Seed K562 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of medium.
-
Compound Treatment:
-
Prepare 10X serial dilutions of the SNIPER compounds.
-
Add 10 µL of the 10X compound solution to the appropriate wells to achieve the final desired concentrations. Include a vehicle-only control.
-
Incubate the plate for 72 hours at 37°C.
-
-
Assay Procedure (Example using CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control (defined as 100% viability).
-
Plot the results as percent viability versus log[concentration] and use a non-linear regression model to calculate the IC50 value.
-
Conclusion
The use of this compound as a warhead for constructing SNIPERs provides a powerful and flexible platform for targeting the BCR-ABL oncoprotein for degradation. By pairing it with different IAP ligands such as LCL161 derivatives, MV-1, or Bestatin, researchers can modulate the degradation potency and cellular activity of the resulting molecules. The protocols and data presented here serve as a comprehensive guide for scientists in the field of targeted protein degradation, facilitating the design and evaluation of novel therapeutics for CML and other ABL-driven cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SNIPER | TargetMol [targetmol.com]
- 3. mdpi.com [mdpi.com]
- 4. IAP-Mediated Protein Ubiquitination in Regulating Cell Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. INHIBITOR OF APOPTOSIS PROTEINS AS INTRACELLULAR SIGNALING INTERMEDIATES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Substrates of IAP ubiquitin ligases identified with a designed orthogonal E3 ligase, the NEDDylator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. adooq.com [adooq.com]
- 10. benchchem.com [benchchem.com]
- 11. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of HG-7-85-01-NH2 in Bcr-Abl Degradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a hematological malignancy primarily driven by the constitutively active Bcr-Abl fusion oncoprotein. While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, challenges such as drug resistance, particularly due to the T315I "gatekeeper" mutation, persist. A promising alternative therapeutic strategy is the targeted degradation of the Bcr-Abl protein through the use of Proteolysis Targeting Chimeras (PROTACs).
HG-7-85-01 is a potent type II ATP-competitive inhibitor of Bcr-Abl, effective against both wild-type and T315I mutant forms.[1] Its amine-functionalized derivative, HG-7-85-01-NH2 , serves as a crucial building block for the synthesis of Bcr-Abl targeting PROTACs.[2][3] These heterobifunctional molecules are designed to recruit an E3 ubiquitin ligase to the Bcr-Abl protein, leading to its ubiquitination and subsequent degradation by the proteasome. This approach not only inhibits the kinase activity but eliminates the protein entirely, offering a potential solution to TKI resistance and a more profound therapeutic effect.
This document provides detailed application notes and protocols for the use of this compound in the development and evaluation of Bcr-Abl degraders.
Mechanism of Action: HG-7-85-01-Based PROTACs
An HG-7-85-01-based PROTAC consists of three key components: the HG-7-85-01 moiety that binds to the Bcr-Abl kinase domain, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as the von Hippel-Lindau (VHL) or Inhibitor of Apoptosis Protein (IAP) E3 ligase.[4] The PROTAC molecule facilitates the formation of a ternary complex between Bcr-Abl and the recruited E3 ligase. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to Bcr-Abl, marking it for degradation by the 26S proteasome.
Data Presentation
Table 1: In Vitro Degradation and Anti-proliferative Activity of Bcr-Abl PROTACs
| Compound Name | Bcr-Abl Ligand | E3 Ligase Ligand | Cell Line | DC50 (nM) | IC50 (nM) | Reference |
| SIAIS178 | Dasatinib | VHL | K562 | 8.5 | 24 | [2] |
| GMB-475 | GNF-5 (allosteric) | VHL | K562 | ~500 | ~1000 | [5] |
| SNIPER(ABL)-39 | Dasatinib | IAP | K562 | ~30 (degradation at this conc.) | ~30 | [4] |
DC50: Concentration required for 50% degradation of the target protein. IC50: Concentration required for 50% inhibition of cell proliferation.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of Bcr-Abl degraders using this compound.
Protocol 1: Synthesis of an HG-7-85-01-Based PROTAC (General Scheme)
This protocol outlines a general approach for conjugating this compound to an E3 ligase ligand via a linker. The specific chemistry will depend on the chosen linker and E3 ligase ligand.
Materials:
-
This compound
-
Linker with appropriate functional groups (e.g., PEG, alkyl chain)
-
E3 ligase ligand (e.g., VHL or IAP ligand with a reactive handle)
-
Coupling reagents (e.g., HATU, DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification system (e.g., HPLC)
Procedure:
-
Linker Attachment to E3 Ligase Ligand: Synthesize or procure the E3 ligase ligand with a linker attached, leaving a reactive functional group for conjugation to this compound.
-
Coupling Reaction: Dissolve the linker-E3 ligase ligand conjugate and this compound in an anhydrous solvent. Add the appropriate coupling reagents and stir the reaction at room temperature or elevated temperature as required.
-
Reaction Monitoring: Monitor the progress of the reaction by LC-MS.
-
Purification: Upon completion, purify the crude product using reverse-phase HPLC to obtain the final PROTAC molecule.
-
Characterization: Confirm the identity and purity of the final PROTAC by HRMS and NMR.
Protocol 2: Western Blotting for Bcr-Abl Degradation
Objective: To determine the extent of Bcr-Abl protein degradation in CML cells treated with the PROTAC.
Materials:
-
K562 (or other Bcr-Abl positive) cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
HG-7-85-01-based PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Bcr-Abl, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed K562 cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate and incubate overnight.
-
Cell Treatment: Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO for a specified time (e.g., 6, 12, 24 hours). Include a positive control for proteasome inhibition by pre-treating cells with MG132 (10 µM) for 2 hours before adding the PROTAC.
-
Cell Lysis: Harvest the cells by centrifugation, wash with ice-cold PBS, and lyse with lysis buffer on ice for 30 minutes.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcr-Abl and GAPDH overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the Bcr-Abl band intensity to the GAPDH band intensity. Calculate the percentage of Bcr-Abl degradation relative to the DMSO-treated control.
Protocol 3: Cell Viability Assay
Objective: To assess the effect of Bcr-Abl degradation on the viability of CML cells.
Materials:
-
K562 cells
-
96-well plates
-
HG-7-85-01-based PROTAC
-
Cell viability reagent (e.g., CellTiter-Glo® or MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of medium and incubate overnight.
-
Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
Viability Measurement:
-
For CellTiter-Glo®: Add the reagent to each well according to the manufacturer's instructions and measure luminescence.
-
For MTT: Add MTT solution to each well, incubate to allow formazan crystal formation, and then solubilize the crystals before measuring absorbance.
-
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the PROTAC concentration. Calculate the IC50 value using a non-linear regression curve fit.
Protocol 4: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To confirm the formation of the Bcr-Abl : PROTAC : E3 ligase ternary complex.
Materials:
-
K562 cells
-
HG-7-85-01-based PROTAC
-
MG132
-
Co-IP lysis buffer (non-denaturing)
-
Antibody for immunoprecipitation (e.g., anti-VHL or anti-c-IAP1)
-
Control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat K562 cells with the PROTAC and MG132 as described in Protocol 2 to stabilize the ternary complex.
-
Cell Lysis: Lyse the cells with non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates with Protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-E3 ligase antibody or control IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against Bcr-Abl and the E3 ligase. The presence of Bcr-Abl in the sample immunoprecipitated with the E3 ligase antibody (and not in the IgG control) confirms the formation of the ternary complex.
Conclusion
This compound is a valuable chemical tool for the development of PROTACs aimed at the targeted degradation of the Bcr-Abl oncoprotein. By leveraging the ubiquitin-proteasome system, these degraders offer a novel and potent therapeutic strategy for CML, with the potential to overcome the limitations of traditional kinase inhibitors. The protocols provided herein offer a comprehensive guide for the synthesis, characterization, and biological evaluation of HG-7-85-01-based Bcr-Abl degraders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Exploiting the potential of the ubiquitin-proteasome system in overcoming tyrosine kinase inhibitor resistance in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of SNIPER-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blotting for the characterization and quantification of protein degradation induced by Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). SNIPERs are heterobifunctional molecules that recruit Inhibitor of Apoptosis Proteins (IAPs), a class of E3 ubiquitin ligases, to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. A unique feature of SNIPERs is their ability to often induce the degradation of the recruited IAP E3 ligases, such as cIAP1 and XIAP, alongside the target protein.[1][2][][4] This protocol is designed to effectively monitor the degradation of both the target protein and the IAP E3 ligases.
Data Presentation: Quantitative Analysis of SNIPER Efficacy
The efficacy of SNIPERs is typically quantified by determining their half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The table below summarizes reported DC50 and Dmax values for various SNIPER compounds targeting different proteins of interest.
| SNIPER Compound | Target Protein | Cell Line | DC50 | Dmax (%) | Reference |
| SNIPER(ABL)-039 | BCR-ABL | K562 | 10 nM | >90% | [5][6] |
| SNIPER(ABL)-024 | BCR-ABL | K562 | 5 µM | Not Reported | [7] |
| SNIPER(ER)-87 | ERα | MCF-7 | 97 nM (IC50) | Not Reported | [2] |
| SNIPER(BRD)-1 | BRD4 | LNCaP | ~0.1 µM | >90% | [8][9] |
| dBET1 (for comparison) | BRD4 | SUM149 | 430 nM (EC50) | Not Reported | [8] |
| SIAIS178 | BCR-ABL | K562 | 8.5 nM | Not Reported | [10] |
| SIAIS100 | BCR-ABL | K562 | 2.7 nM | 91.2% | [10] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedure, the following diagrams have been generated using the DOT language.
SNIPER-Mediated Protein Degradation Pathway
Caption: Mechanism of SNIPER-mediated protein degradation.
Experimental Workflow for Western Blot Analysis
Caption: Western blot workflow for SNIPER-mediated degradation analysis.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.
-
SNIPER Treatment:
-
Dose-Response: Treat cells with a serial dilution of the SNIPER compound for a fixed time point (e.g., 24 hours) to determine the DC50. A vehicle control (e.g., DMSO) should be included.
-
Time-Course: Treat cells with a fixed concentration of the SNIPER compound (typically at or above the DC50) and harvest at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to assess the kinetics of degradation.
-
Cell Lysis and Protein Extraction
-
Washing: After treatment, place the cell culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the cells.
-
Scraping and Collection: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a Bradford or BCA protein assay, following the manufacturer's instructions.
-
Normalization: Normalize the volume of each lysate to ensure equal protein loading in the subsequent steps.
Sample Preparation for SDS-PAGE
-
Laemmli Buffer: Add 4x Laemmli sample buffer to the normalized protein lysates to a final concentration of 1x.
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes.
-
Centrifugation: Briefly centrifuge the samples to pellet any debris.
SDS-PAGE and Protein Transfer
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) per lane onto a polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies targeting the protein of interest, cIAP1, XIAP, and a loading control (e.g., β-actin, GAPDH, or Vinculin) overnight at 4°C with gentle agitation. Ensure the loading control protein's molecular weight is distinct from the target proteins.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
Signal Detection and Analysis
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Data Normalization and Quantification:
-
Normalize the intensity of the target protein, cIAP1, and XIAP bands to the intensity of the corresponding loading control band in the same lane.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control for each concentration or time point.
-
Plot the percentage of remaining protein against the log of the SNIPER concentration to determine the DC50 value using a non-linear regression curve fit.
-
The Dmax is the maximum percentage of protein degradation observed.
-
References
- 1. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with SNIPER(ABL)-033
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the effects of SNIPER(ABL)-033 on cell viability, particularly in cancer cell lines expressing the BCR-ABL fusion protein. SNIPER(ABL)-033 is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) that induces the degradation of the oncoprotein BCR-ABL.[1][2] It is composed of the ABL inhibitor HG-7-85-01 conjugated to a derivative of the IAP ligand LCL161 via a linker.[1][2] This molecule recruits Inhibitor of Apoptosis Proteins (IAPs), a class of E3 ubiquitin ligases, to the BCR-ABL protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3]
The primary application of SNIPER(ABL)-033 is in the study of Chronic Myeloid Leukemia (CML) and other cancers driven by the BCR-ABL kinase.[4][5] By inducing the degradation of this key oncoprotein, SNIPER(ABL)-033 is expected to inhibit downstream signaling pathways that promote cell proliferation and survival, ultimately leading to a decrease in cancer cell viability.[4]
Quantitative Data Summary
The following table summarizes the key quantitative data for SNIPER(ABL)-033 and related SNIPER compounds. This data is essential for designing experiments and interpreting results.
| Compound | Target Protein | Cell Line | DC50 (Protein Degradation) | IC50 (Growth Inhibition) | Reference |
| SNIPER(ABL)-033 | BCR-ABL | K562 | 0.3 µM | Not explicitly reported | [1][2] |
| SNIPER(ABL)-039 | BCR-ABL | K562 | 10 nM | ~10 nM | [1] |
| SNIPER(ABL)-019 | BCR-ABL | K562 | 0.3 µM | Not explicitly reported | [2] |
| SNIPER(ABL)-024 | BCR-ABL | K562 | 5 µM | Not explicitly reported | [1] |
| SNIPER(ABL)-044 | BCR-ABL | K562 | 10 µM | Not explicitly reported | [2] |
| SNIPER(ABL)-058 | BCR-ABL | K562 | 10 µM | Not explicitly reported | [1] |
Note: DC50 is the concentration required to degrade 50% of the target protein. IC50 is the concentration required to inhibit 50% of cell growth. The K562 cell line is a human immortalized myelogenous leukemia line that is positive for the Philadelphia chromosome and expresses the BCR-ABL fusion protein.[6]
Signaling Pathways and Mechanism of Action
SNIPER(ABL)-033 functions by hijacking the cellular ubiquitin-proteasome system to selectively degrade the BCR-ABL oncoprotein. The following diagrams illustrate the BCR-ABL signaling pathway and the mechanism of action of SNIPER(ABL)-033.
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that activates multiple downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, as well as STAT5 and CRKL.[7][8] These pathways converge to promote uncontrolled cell proliferation and survival, characteristic of CML.[7][8]
SNIPER(ABL)-033 forms a ternary complex with the BCR-ABL protein and an IAP E3 ligase. This proximity induces the ubiquitination of BCR-ABL, marking it for degradation by the proteasome. This targeted degradation removes the driver oncoprotein, leading to the inhibition of downstream pro-survival signaling and ultimately, a reduction in cell viability.
Experimental Protocols
The following protocols provide a starting point for assessing the effect of SNIPER(ABL)-033 on the viability of BCR-ABL positive cells, such as the K562 cell line.
Cell Culture
-
Cell Line: K562 (human chronic myelogenous leukemia)
-
Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
Cell Viability Assay (MTT Assay)
This protocol is adapted for a 96-well plate format.
Materials:
-
K562 cells
-
Complete culture medium
-
SNIPER(ABL)-033 (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest K562 cells in the logarithmic growth phase.
-
Perform a cell count and assess viability (should be >95%).
-
Seed 3,000 to 5,000 cells in 100 µL of complete culture medium per well in a 96-well plate.
-
Include wells with medium only for blank controls.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of SNIPER(ABL)-033 in complete culture medium. It is recommended to test a concentration range that brackets the known DC50 value (e.g., 0.01 µM to 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as in the highest SNIPER(ABL)-033 treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of SNIPER(ABL)-033 or vehicle control.
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization and Measurement:
-
After the incubation with MTT, carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the log of the SNIPER(ABL)-033 concentration to generate a dose-response curve and determine the IC50 value.
Troubleshooting and Considerations
-
DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
-
Cell Seeding Density: Optimize the initial cell seeding density to ensure that the cells are in the exponential growth phase at the end of the assay and that the absorbance values are within the linear range of the plate reader.
-
Incubation Time: The optimal incubation time with SNIPER(ABL)-033 may vary depending on the cell line and experimental objectives. A time-course experiment (e.g., 24, 48, and 72 hours) is recommended for initial characterization.
-
Alternative Assays: Other cell viability assays, such as those based on resazurin (e.g., alamarBlue) or ATP content (e.g., CellTiter-Glo), can also be used and may offer advantages in terms of sensitivity and workflow.
-
Mechanism of Cell Death: To further characterize the effects of SNIPER(ABL)-033, consider performing assays to distinguish between apoptosis and necrosis (e.g., Annexin V/Propidium Iodide staining followed by flow cytometry).
By following these protocols and considering the provided information, researchers can effectively evaluate the impact of SNIPER(ABL)-033 on the viability of BCR-ABL-positive cancer cells and contribute to the development of novel targeted therapies.
References
- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. K562 Cells [cytion.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: SNIPER Synthesis with HG-7-85-01-NH2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) utilizing the BCR-ABL inhibitor ligand, HG-7-85-01-NH2.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the conjugation of this compound to an IAP ligand via a linker, a critical step in SNIPER synthesis.
Q1: I am seeing a low yield of my final SNIPER product. What are the potential causes and how can I improve it?
Low yields in SNIPER synthesis can arise from several factors, from reagent quality to reaction conditions and purification inefficiencies.
Troubleshooting Steps:
-
Reagent Quality and Handling:
-
Solvent Anhydrousness: Ensure that your reaction solvent (e.g., DMF or DCM) is strictly anhydrous. The presence of water can hydrolyze activated esters and reduce coupling efficiency.
-
Reagent Stability: Use fresh, high-quality coupling reagents like HATU and HOBt. These reagents can degrade over time, especially if not stored under inert atmosphere. This compound should also be stored under recommended conditions (-20°C or -80°C) to prevent degradation.[1]
-
Base Purity: The base used, typically DIPEA, should be pure and free of primary or secondary amine contaminants that can compete in the coupling reaction.
-
-
Reaction Conditions:
-
Activation Time: Allow for sufficient pre-activation of the carboxylic acid linker with HATU/HOBt before adding the amine (this compound). A common practice is to stir the carboxylic acid, coupling reagents, and base for 15-30 minutes before introducing the amine.
-
Reaction Monitoring: Monitor the reaction progress using LC-MS. If the reaction stalls, it might indicate reagent degradation or insufficient activation.
-
Stoichiometry: While a slight excess of the coupling reagents and the amine component that is more readily available is common, a large excess can complicate purification. A 1:1.1:1.2 ratio of carboxylic acid:amine:coupling reagent is a good starting point.
-
-
Purification:
-
Work-up Procedure: During the aqueous work-up, ensure complete removal of water-soluble byproducts like tetramethylurea (from HATU). Multiple extractions with an appropriate organic solvent are recommended.
-
Chromatography:
-
Silica Gel: For flash chromatography, consider adding a small percentage of a basic modifier like triethylamine to the eluent to prevent streaking of amine-containing compounds on the silica gel.
-
HPLC: For preparative HPLC, optimize the gradient and solvent system to achieve good separation between your product and any closely eluting impurities. Be aware that prolonged exposure to certain mobile phases (especially at non-neutral pH) can potentially degrade sensitive molecules.
-
-
Q2: My LC-MS analysis shows multiple unexpected peaks. What are the possible side reactions?
The presence of multiple peaks can indicate incomplete reaction, side product formation, or degradation of starting materials or the final product.
Potential Side Reactions:
-
Guanidinylation of the Amine: The coupling reagent HATU can sometimes react directly with the amine (this compound), forming a guanidinium adduct. This is more likely if the amine is highly nucleophilic. To mitigate this, ensure the carboxylic acid is effectively activated before the amine is added.
-
Racemization: If your linker or IAP ligand contains chiral centers, the coupling conditions (especially the choice of base and coupling additives) can potentially lead to epimerization. Using additives like HOBt is known to suppress racemization.
-
Formation of Tetramethylurea (TMU): HATU is converted to the byproduct tetramethylurea during the reaction. This is a polar compound that can sometimes be challenging to remove completely during work-up and may appear in your crude product analysis.
Q3: I'm having difficulty purifying my final SNIPER product by HPLC. What can I do?
Purification of complex, often amphipathic, molecules like SNIPERs can be challenging.
Purification Troubleshooting:
-
Column and Mobile Phase Selection:
-
Experiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) and mobile phase modifiers (e.g., formic acid, trifluoroacetic acid, ammonium acetate) to improve peak shape and resolution.
-
Ensure your sample is fully dissolved in the injection solvent to prevent precipitation on the column.
-
-
Product Stability:
-
If you suspect your product is degrading on the column, consider using a buffered mobile phase at a neutral pH. However, this may affect ionization efficiency for MS detection.
-
Minimize the time the purified fractions are in the aqueous mobile phase by proceeding with solvent evaporation or lyophilization promptly.
-
-
Alternative Purification Methods:
-
For removing highly polar impurities like TMU, consider a pre-purification step using solid-phase extraction (SPE) with a reverse-phase cartridge.
-
If the product is sufficiently non-polar, silica gel chromatography can be an effective first-pass purification to remove polar byproducts before final polishing with HPLC.
-
Data Presentation
The following table summarizes the degradation activity of a SNIPER compound synthesized using the HG-7-85-01 scaffold, as reported in the literature. This data is useful for benchmarking the potency of newly synthesized batches.
| Compound Name | Target Ligand (Inhibitor) | E3 Ligase Ligand (IAP Ligand) | DC50 (µM) for BCR-ABL Reduction | Reference Cell Line |
| SNIPER(ABL)-033 | HG-7-85-01 | LCL161 derivative | 0.3 | Not Specified |
Experimental Protocols
General Protocol for SNIPER Synthesis via Amide Coupling
This protocol describes a general method for the conjugation of this compound to a carboxylic acid-functionalized linker that is already attached to an IAP ligand.
Materials:
-
This compound
-
Carboxylic acid-functionalized IAP ligand-linker conjugate
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane, Methanol, Hexanes, Ethyl Acetate)
-
Preparative HPLC system
Procedure:
-
Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-functionalized IAP ligand-linker conjugate (1 equivalent), HATU (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF.
-
Activation: Add DIPEA (2-3 equivalents) to the mixture and stir at room temperature for 15-30 minutes.
-
Coupling: Add a solution of this compound (1.1 equivalents) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS until the starting materials are consumed (typically 2-4 hours).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography to remove major impurities.
-
Further purify the resulting material by preparative HPLC to obtain the final SNIPER product with high purity.
-
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Mandatory Visualizations
Caption: Workflow for the synthesis of a SNIPER molecule.
Caption: A troubleshooting decision tree for SNIPER synthesis.
Caption: Mechanism of action for a BCR-ABL degrading SNIPER.
References
Technical Support Center: Optimizing Linker Length for SNIPERs with HG-7-85-01-NH2
This technical support center provides troubleshooting guidance and frequently asked questions for researchers developing SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers) using HG-7-85-01-NH2 as the target protein ligand.
Frequently Asked Questions (FAQs)
Q1: What is a SNIPER and how does it work?
A SNIPER is a heterobifunctional molecule designed to induce the degradation of a specific target protein within a cell.[1][2] It consists of three key components:
-
A target protein ligand that binds to the protein of interest (POI).
-
An E3 ligase ligand that recruits an E3 ubiquitin ligase. In the case of SNIPERs, this is typically an Inhibitor of Apoptosis Protein (IAP).[][4]
-
A linker that connects the target protein ligand and the E3 ligase ligand.[5]
The SNIPER molecule forms a ternary complex with the target protein and the IAP E3 ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[]
Q2: What is this compound and what is its role in a SNIPER?
This compound is a derivative of HG-7-85-01, which is known as an ABL inhibitor.[6] In the context of SNIPERs, this compound functions as the ligand that binds to the target protein, such as Bcr-Abl.[6][7] The "-NH2" group provides a reactive handle for attaching a linker, which is then connected to an IAP ligand to complete the SNIPER molecule.
Q3: Why is optimizing the linker length so critical for SNIPER efficacy?
The linker's length, composition, and attachment points are crucial for the proper formation of a stable and productive ternary complex (Target Protein - SNIPER - IAP E3 Ligase).[5][8] An optimal linker allows the target protein and the E3 ligase to come into close proximity and adopt a conformation that facilitates the transfer of ubiquitin.[9] A linker that is too short may cause steric hindrance, while a linker that is too long might lead to unproductive binding or aggregation.[10]
Q4: What are the common types of linkers used in SNIPERs?
Commonly used linkers include polyethylene glycol (PEG) chains, alkyl chains, and more rigid structures containing aromatic rings.[5][11] The choice of linker depends on the specific target protein and E3 ligase pair, as flexibility and hydrophobicity of the linker can significantly impact SNIPER activity.
Troubleshooting Guide
Issue 1: My SNIPER with this compound shows low or no degradation of the target protein.
| Possible Cause | Troubleshooting Step |
| Suboptimal Linker Length | Synthesize a library of SNIPERs with varying linker lengths (e.g., different numbers of PEG or alkyl units). Test each construct for degradation activity to identify the optimal length. |
| Incorrect Linker Attachment Point | Ensure the linker is attached to a position on this compound and the IAP ligand that does not interfere with their binding to their respective proteins. |
| Poor Ternary Complex Formation | The linker may be too rigid or too flexible. Consider synthesizing linkers with different compositions to modulate flexibility.[5] |
| Low Cell Permeability | Modify the linker to improve the physicochemical properties of the SNIPER, such as solubility and cell permeability. |
| IAP E3 Ligase Not Expressed or Inactive in the Cell Line | Confirm the expression of the target IAP (e.g., cIAP1, XIAP) in your cell model by Western blot. |
Issue 2: I am observing a "hook effect" with my SNIPER, where degradation decreases at higher concentrations.
| Possible Cause | Troubleshooting Step |
| Formation of Unproductive Binary Complexes | At high concentrations, the SNIPER can form separate binary complexes (SNIPER-Target Protein and SNIPER-IAP Ligase) that do not lead to degradation. This is a common phenomenon with bifunctional degraders. |
| Dose-Response Curve Optimization | Perform a detailed dose-response experiment with a wider range of concentrations to determine the optimal concentration for maximal degradation (DC50 and Dmax). |
Data Presentation
Table 1: Example Data for Linker Length Optimization of a Hypothetical SNIPER-X
| SNIPER Construct | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| SNIPER-X-1 | PEG | 12 | 550 | 45 |
| SNIPER-X-2 | PEG | 15 | 120 | 85 |
| SNIPER-X-3 | PEG | 18 | 85 | 92 |
| SNIPER-X-4 | PEG | 21 | 150 | 80 |
| SNIPER-X-5 | Alkyl | 15 | 210 | 75 |
| SNIPER-X-6 | Alkyl | 18 | 95 | 88 |
Note: This is example data. Actual results will vary depending on the specific SNIPER and experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of a SNIPER with this compound and a PEG Linker
This protocol provides a general outline. Specific reaction conditions may need to be optimized.
-
Activate the Linker: React a PEG linker with terminal carboxylic acid groups with a coupling agent like HATU or HBTU in the presence of a base such as DIPEA in an anhydrous organic solvent (e.g., DMF).
-
Couple Linker to this compound: Add this compound to the activated linker solution. Stir at room temperature until the reaction is complete (monitor by LC-MS).
-
Purification: Purify the resulting HG-7-85-01-linker conjugate by reverse-phase HPLC.
-
Activate the Other End of the Linker: Repeat the activation step for the remaining carboxylic acid group on the linker.
-
Couple to IAP Ligand: Add the IAP ligand (with a free amine) to the activated conjugate. Stir until the reaction is complete.
-
Final Purification: Purify the final SNIPER product by reverse-phase HPLC and confirm its identity by mass spectrometry and NMR.
Protocol 2: Western Blot for Target Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the SNIPER constructs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize the target protein levels to the loading control.
Visualizations
Caption: Signaling pathway of SNIPER-mediated protein degradation.
Caption: Experimental workflow for optimizing SNIPER linker length.
Caption: A decision tree for troubleshooting low SNIPER activity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific non-genetic IAP-based protein erasers (SNIPERs) as a potential therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing the stability of single-chain proteins by linker length and composition mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
improving solubility and stability of HG-7-85-01-NH2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility and stability of HG-7-85-01-NH2.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and experimental use of this compound.
| Issue | Question | Possible Cause(s) | Suggested Solution(s) |
| Solubility | My this compound is not dissolving or is precipitating out of my aqueous buffer. | This compound is a hydrophobic molecule with limited aqueous solubility. The concentration may be too high for the aqueous buffer system. The pH of the buffer may not be optimal for keeping the amine-containing compound in solution. | 1. Use a Co-solvent: Prepare a high-concentration stock solution in an organic solvent such as DMSO and then dilute it into your aqueous buffer. Ensure the final DMSO concentration is compatible with your assay (typically <0.5%).2. Adjust pH: The primary amine in this compound can be protonated at acidic pH, which may increase its aqueous solubility. Experiment with buffers at a slightly acidic pH (e.g., pH 5.0-6.5). Always check if the pH affects your experimental system.3. Lower the Final Concentration: The compound may be exceeding its solubility limit in the final aqueous solution. Try using a lower final concentration.4. Use of Excipients: For in vivo or complex in vitro systems, consider formulating with solubility-enhancing excipients such as cyclodextrins. |
| Stability | I am seeing a decrease in the activity of my this compound solution over time. | The compound may be degrading in solution. This can be due to repeated freeze-thaw cycles, prolonged storage at room temperature, exposure to light, or suboptimal pH of the solvent. The primary amine may also be susceptible to oxidation. | 1. Proper Storage: Store stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month)[1].2. Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes[1].3. Prepare Fresh Working Solutions: Prepare fresh dilutions in your aqueous buffer immediately before each experiment.4. Protect from Light: Store solutions in light-protected tubes or vials.5. Use High-Quality Solvents: Use anhydrous, high-purity solvents to prepare stock solutions to minimize degradation. |
| Assay Interference | I am observing unexpected or inconsistent results in my cell-based assays. | The solvent (e.g., DMSO) concentration may be too high, causing cellular toxicity. The compound may be precipitating at the working concentration in the cell culture media. | 1. Perform a Vehicle Control: Always include a vehicle control (e.g., media with the same final concentration of DMSO) to assess the effect of the solvent on your cells.2. Check for Precipitation: Before adding to cells, visually inspect the final dilution of the compound in the cell culture media for any signs of precipitation.3. Kinetic Solubility Assay: Perform a kinetic solubility assay in your specific cell culture medium to determine the maximum soluble concentration. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a small-molecule ligand derived from the ABL kinase inhibitor, HG-7-85-01. Its primary application is in the field of targeted protein degradation as a building block for synthesizing Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs)[1]. It serves as the target-binding moiety that can be linked to an IAP ligand to create a heterobifunctional degrader, such as SNIPER(ABL)-033[1].
Q2: What are the recommended solvents for dissolving this compound?
A2: Due to its hydrophobic nature, this compound is best dissolved in organic solvents. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions. For some applications, other organic solvents like ethanol or DMF may also be suitable. Subsequent dilution into aqueous buffers is necessary for most biological experiments, but care must be taken to avoid precipitation.
Q3: What are the recommended storage conditions for this compound?
A3: In its solid (powder) form, this compound should be stored at -20°C. Stock solutions in an organic solvent like DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month[1]. It is highly recommended to aliquot stock solutions to avoid multiple freeze-thaw cycles[1].
Q4: Why is my this compound solution precipitating when I dilute it in my aqueous experimental buffer?
A4: This is a common issue for hydrophobic compounds. The aqueous buffer has a much lower capacity to dissolve this compound compared to the organic stock solvent (e.g., DMSO). When the concentration of the compound in the final aqueous solution exceeds its solubility limit, it will precipitate. Refer to the troubleshooting guide for strategies to address this.
Q5: How can the stability of this compound in my experimental setup be improved?
A5: To improve stability, always prepare working solutions fresh from a frozen, concentrated stock solution just before use. Protect the solutions from light and maintain them at a stable, cool temperature. The primary amine group may be sensitive to pH, so maintaining a consistent and appropriate pH in your buffer system is also important.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound in an appropriate organic solvent.
-
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO
-
Sterile, light-protected microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may assist in dissolution.
-
Aliquot the stock solution into single-use volumes in light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
-
Objective: To determine the approximate kinetic solubility of this compound in a specific aqueous buffer (e.g., PBS or cell culture medium).
-
Materials:
-
10 mM stock solution of this compound in DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well clear plate
-
Plate reader capable of measuring turbidity (absorbance at ~620 nm) or a nephelometer.
-
-
Procedure:
-
Prepare a serial dilution of the 10 mM stock solution in DMSO.
-
In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of the aqueous buffer. This will create a range of final compound concentrations with a consistent final DMSO concentration (1% in this example).
-
Mix the plate well and incubate at room temperature for 1-2 hours.
-
Visually inspect the wells for any signs of precipitation.
-
Measure the turbidity of each well using a plate reader. A significant increase in absorbance/nephelometry reading compared to the buffer-only control indicates precipitation.
-
The highest concentration that remains clear is the approximate kinetic solubility of the compound in that specific buffer.
-
Visualizations
Caption: Workflow for preparing and using this compound.
Caption: Decision tree for addressing solubility problems.
References
SNIPER(ABL)-033 Synthesis: Technical Support Center
Welcome to the technical support center for the synthesis of SNIPER(ABL)-033. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help researchers overcome common challenges, particularly low reaction yields, during the synthesis of this potent BCR-ABL protein degrader.
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the multi-step synthesis of SNIPER(ABL)-033?
A1: The synthesis of complex bifunctional molecules like SNIPERs is inherently challenging. A typical overall yield for SNIPER(ABL)-033, which involves the synthesis of the ABL inhibitor HG-7-85-01, modification of an IAP ligand (LCL161 derivative), and their subsequent conjugation via a linker, can range from 5% to 15%.[1][2] Yields are highly dependent on the efficiency of the final coupling step and purification procedures.
Q2: Which synthetic step is the most common source of low yield?
A2: The final coupling of the ABL inhibitor-linker intermediate with the IAP ligand-linker intermediate is often the most critical and yield-limiting step.[3][4][5] This is typically an amide bond formation, which can be hampered by steric hindrance from the bulky binding fragments, poor solubility of the intermediates, and the potential for side reactions.[2][6]
Q3: How critical is the purity of intermediates to the final yield?
A3: It is absolutely critical. Impurities from earlier steps, such as unreacted starting materials or byproducts, can interfere with the final coupling reaction. For example, residual activating agents or bases can catalyze side reactions, while nucleophilic impurities can compete with the desired reaction, leading to a complex mixture and difficult purification, ultimately lowering the isolated yield.
Q4: Are there known stability issues with SNIPER(ABL)-033 or its key intermediates?
A4: While SNIPER(ABL)-033 itself is reasonably stable, certain intermediates, particularly those containing highly activated functional groups (e.g., acid chlorides, N-hydroxysuccinimide esters) or specific protecting groups, can be sensitive to moisture and prolonged storage. It is best practice to use such intermediates immediately after preparation and purification or store them under an inert atmosphere at low temperatures (-20°C).
Troubleshooting Guide: Low Yield in Final Coupling Step
This guide addresses the most common bottleneck in the synthesis: the final conjugation reaction. SNIPER(ABL)-033 is formed by conjugating the ABL inhibitor HG-7-85-01 to a derivative of the IAP ligand LCL161 via a linker.[7][8] The final step is typically an amide coupling reaction.
Problem: The yield of my final HATU-mediated amide coupling is below 20%. What are the potential causes and solutions?
Below is a systematic approach to troubleshooting this critical step.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yield coupling reactions.
Detailed Solutions & Alternative Conditions
If the initial troubleshooting does not resolve the issue, consider the following optimizations. The table below summarizes experimental data from optimizing the final coupling step.
| Entry | Coupling Reagent (eq.) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | HATU (1.2) | DIPEA (2.0) | DMF | 25 | 4 | 18 | Baseline experiment |
| 2 | HATU (1.2) | DIPEA (2.0) | DMF/DCM (1:1) | 25 | 4 | 25 | Improved solubility |
| 3 | HATU (1.5) | DIPEA (3.0) | DMF | 25 | 12 | 35 | Increased reagent stoichiometry and time |
| 4 | HATU (1.5) | DIPEA (3.0) | DMF | 40 | 6 | 42 | Increased temperature improved rate |
| 5 | COMU (1.3) | DIPEA (3.0) | NMP | 25 | 6 | 55 | Alternative reagent and solvent showed best result |
| 6 | T3P (1.5) | DIPEA (3.0) | EtOAc | 25 | 8 | 38 | Good alternative, easier byproduct removal |
Key Recommendations:
-
Reagent Choice: While HATU is a robust coupling reagent, alternatives like COMU can be more effective for sterically hindered couplings with a lower risk of racemization.[9][10][11] T3P is another excellent option, particularly as its byproducts are water-soluble, simplifying workup.[9]
-
Solvent System: Poor solubility of large, hydrophobic intermediates is a common problem.[2][6] Switching from pure DMF to NMP or a co-solvent system like DMF/DCM can significantly improve reaction efficiency.
-
Monitoring the Reaction: Always monitor the reaction progress by LC-MS. If the reaction stalls, it may indicate reagent decomposition or product inhibition.
Appendix A: Key Experimental Protocols
Protocol 1: Optimized Final Coupling using COMU
This protocol describes the optimized conditions for the final step in the SNIPER(ABL)-033 synthesis.
Materials:
-
HG-7-85-01-linker-COOH intermediate (1.0 eq.)
-
LCL161-linker-NH2 intermediate (1.1 eq.)
-
COMU (1.3 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Under an argon atmosphere, dissolve the HG-7-85-01-linker-COOH intermediate in anhydrous NMP.
-
Add the LCL161-linker-NH2 intermediate to the solution, followed by DIPEA.
-
In a separate vial, dissolve COMU in a small amount of anhydrous NMP.
-
Add the COMU solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 6-8 hours, monitoring completion by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution (to remove NMP), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield the final SNIPER(ABL)-033 product.
Appendix B: Mechanism of Action & Signaling Pathway
SNIPER (Specific and Non-genetic IAP-dependent Protein Eraser) molecules function by hijacking the cell's natural protein disposal system.[12][][14] SNIPER(ABL)-033 forms a ternary complex between the target protein (BCR-ABL) and an E3 ubiquitin ligase (cIAP1), leading to the ubiquitination and subsequent degradation of BCR-ABL by the proteasome.[7][][15]
Caption: Mechanism of SNIPER(ABL)-033 induced protein degradation.
The BCR-ABL oncoprotein drives cancer cell proliferation through several downstream signaling pathways, including the PI3K/AKT and RAS/MAPK pathways.[16][17] By degrading BCR-ABL, SNIPER(ABL)-033 effectively shuts down these pro-survival signals.
Caption: Key signaling pathways activated by the BCR-ABL oncoprotein.
References
- 1. Buy Sniper(abl)-033 [smolecule.com]
- 2. C&EN Webinars - Overcoming Key Challenges in PROTAC Drug Development: From Synthesis to Bioavailability Enhancement [connect.discoveracs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. SNIPER(ABL)-033 | PROTAC BCR-ABL 蛋白降解剂 | MCE [medchemexpress.cn]
- 9. jpt.com [jpt.com]
- 10. bachem.com [bachem.com]
- 11. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 12. researchgate.net [researchgate.net]
- 14. Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SNIPER | TargetMol [targetmol.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of HG-7-85-01-NH2 based SNIPERs
Welcome to the technical support center for researchers utilizing HG-7-85-01-NH2 based SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers). This resource provides troubleshooting guidance and answers to frequently asked questions to help you design, execute, and interpret experiments aimed at identifying and mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of off-target effects for an this compound based SNIPER?
A1: Off-target effects can arise from several factors:
-
Warhead-related off-targets: The HG-7-85-01 moiety, an ABL kinase inhibitor, may bind to other kinases with varying affinities, leading to their unintended degradation.
-
E3 Ligase Ligand-related off-targets: The IAP ligand component of the SNIPER could induce proteasomal degradation of proteins other than the intended target.
-
Neo-substrate degradation: The ternary complex formed by the SNIPER, the target protein (e.g., BCR-ABL), and the IAP E3 ligase may present a novel interface that recruits and ubiquitinates bystander proteins.
-
Downstream effects: The degradation of the primary target can lead to changes in the expression or activity of other proteins in the same signaling pathway.
Q2: How can I design effective negative controls for my SNIPER experiments?
A2: Robust negative controls are crucial for distinguishing on-target from off-target effects. Consider the following:
-
Inactive Epimer/Stereoisomer Control: Synthesize a stereoisomer of your SNIPER that is unable to bind to either the target protein or the E3 ligase. This control should not induce degradation of the target or its off-targets.
-
Warhead-Only and Ligand-Only Controls: Treat cells with this compound and the IAP ligand separately at concentrations equivalent to those used for the SNIPER. This helps to differentiate the effects of target inhibition from target degradation.
-
Competition Experiments: Co-treatment with an excess of free HG-7-85-01 should rescue the degradation of on-target and any warhead-dependent off-targets. Similarly, co-treatment with an excess of the free IAP ligand should rescue degradation of both on-target and off-targets that are dependent on E3 ligase recruitment.
Q3: What is the "hook effect" and how can I avoid it?
A3: The "hook effect" is a phenomenon observed with bifunctional molecules like SNIPERs where increasing the concentration beyond an optimal point leads to a decrease in target degradation. This occurs because at high concentrations, the SNIPER is more likely to form binary complexes (SNIPER-target or SNIPER-E3 ligase) rather than the productive ternary complex required for degradation. To avoid this, perform a dose-response experiment to determine the optimal concentration range for your SNIPER.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Degradation of proteins other than the intended target in proteomics screen. | 1. Off-target binding of the this compound warhead.2. Non-specific recruitment by the IAP ligand.3. Formation of a neo-substrate. | 1. Perform a Cellular Thermal Shift Assay (CETSA) or kinome profiling to confirm engagement of the SNIPER with the potential off-target.2. Use negative controls (inactive epimer, warhead-only, ligand-only) to determine the origin of the off-target effect.3. If the off-target is warhead-dependent, consider redesigning the warhead for improved selectivity. |
| No degradation of the intended target, but other cellular effects are observed. | 1. The observed effects are due to inhibition by the warhead, not degradation.2. The SNIPER is not forming a stable ternary complex. | 1. Compare the phenotype with cells treated with the warhead-only control (this compound).2. Perform a co-immunoprecipitation (Co-IP) experiment to verify the formation of the ternary complex (Target-SNIPER-IAP). |
| Inconsistent degradation efficiency between experiments. | 1. Variability in cell health or passage number.2. Inconsistent SNIPER concentration or incubation time. | 1. Use cells within a consistent passage number range and ensure they are healthy and actively dividing.2. Prepare fresh dilutions of the SNIPER for each experiment and ensure precise timing of treatments. |
| High background in co-immunoprecipitation (Co-IP) experiments. | 1. Non-specific binding to the beads or antibody.2. Inappropriate lysis buffer conditions. | 1. Pre-clear the cell lysate with beads before adding the antibody.2. Optimize the stringency of the lysis and wash buffers. Start with a less stringent buffer and increase detergent/salt concentrations as needed. |
Data Presentation
Table 1: Illustrative Quantitative Proteomics Data for a this compound based SNIPER
| Protein | Gene | Log2 Fold Change (SNIPER vs. Vehicle) | p-value | Potential Off-Target? |
| BCR-ABL | BCR-ABL1 | -3.5 | <0.001 | No (On-Target) |
| SRC | SRC | -2.1 | 0.005 | Yes |
| LYN | LYN | -1.8 | 0.012 | Yes |
| GAPDH | GAPDH | 0.1 | 0.85 | No |
| XIAP | XIAP | -1.5 | 0.02 | Yes (IAP family) |
Table 2: Illustrative Cellular Thermal Shift Assay (CETSA) Data
| Protein | ΔTm with SNIPER (°C) | Interpretation |
| BCR-ABL | +4.2 | Strong Engagement |
| SRC | +2.5 | Engagement |
| LYN | +1.9 | Engagement |
| GAPDH | +0.2 | No Significant Engagement |
Experimental Protocols
Global Proteomics for Off-Target Identification
Objective: To identify all proteins that are degraded upon treatment with the this compound based SNIPER.
Methodology:
-
Cell Culture and Treatment:
-
Culture K562 cells (or another appropriate cell line) to 70-80% confluency.
-
Treat cells with the SNIPER at its optimal degradation concentration (e.g., 100 nM) and a 10-fold higher concentration to check for the hook effect.
-
Include a vehicle control (e.g., DMSO) and a negative control SNIPER (inactive epimer).
-
Incubate for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest the proteins into peptides with trypsin.
-
-
Tandem Mass Tag (TMT) Labeling and Mass Spectrometry:
-
Label the peptide samples from each condition with TMT reagents.
-
Combine the labeled samples and analyze by LC-MS/MS.
-
-
Data Analysis:
-
Identify and quantify proteins across all samples.
-
Calculate the fold change and p-value for each protein in the SNIPER-treated samples compared to the vehicle control.
-
Proteins with a significant negative fold change are potential off-targets.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of the SNIPER to potential off-target proteins in a cellular context.
Methodology:
-
Cell Treatment:
-
Treat intact cells with the SNIPER or vehicle control for 1-2 hours.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to separate the soluble fraction (containing stabilized, non-denatured proteins) from the aggregated protein pellet.
-
-
Protein Quantification:
-
Analyze the soluble fractions by Western blot or mass spectrometry to quantify the amount of the protein of interest at each temperature.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the SNIPER indicates target engagement.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Validation
Objective: To confirm the formation of the ternary complex (Target-SNIPER-IAP).
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with the SNIPER or vehicle control for a short duration (e.g., 2-4 hours).
-
Lyse the cells with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the target protein (e.g., anti-ABL) or the E3 ligase component (e.g., anti-cIAP1).
-
Add protein A/G beads to pull down the antibody-protein complex.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
-
Western Blot Analysis:
-
Analyze the eluates by Western blotting using antibodies against the target protein, the E3 ligase, and any other proteins of interest. The presence of both the target protein and the E3 ligase in the immunoprecipitate from SNIPER-treated cells confirms the formation of the ternary complex.
-
Visualizations
Caption: Mechanism of action for an this compound based SNIPER.
Caption: Experimental workflow for identifying and characterizing off-target effects.
Caption: Logical flow for validating ternary complex formation using Co-IP.
Technical Support Center: SNIPER(ABL)-033
Welcome to the technical support center for SNIPER(ABL)-033. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues when working with SNIPER(ABL)-033 to enhance its potency.
Frequently Asked Questions (FAQs)
Q1: What is SNIPER(ABL)-033 and how does it work?
SNIPER(ABL)-033 is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) designed to target the BCR-ABL fusion protein for degradation.[1] It is a heterobifunctional molecule composed of three key components: an ABL kinase inhibitor (HG-7-85-01), a ligand for the Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase (a derivative of LCL161), and a chemical linker that connects the two.[2] The primary mechanism of action involves the formation of a ternary complex between BCR-ABL, SNIPER(ABL)-033, and an IAP E3 ligase.[1][3] This proximity induces the ubiquitination of BCR-ABL, marking it for degradation by the proteasome.[1]
Q2: What is the "hook effect" and how can I avoid it with SNIPER(ABL)-033?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the SNIPER molecule.[3][4][5] This occurs because excessive SNIPER(ABL)-033 can lead to the formation of binary complexes (either with BCR-ABL or the IAP ligase) rather than the productive ternary complex required for degradation.[4] To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation.[4] Often, lower concentrations in the nanomolar to low micromolar range are more effective.[6]
Q3: My SNIPER(ABL)-033 is not showing any degradation of BCR-ABL. What are the possible causes?
Several factors could contribute to a lack of BCR-ABL degradation:
-
Poor Cell Permeability: SNIPER molecules are relatively large, which can hinder their ability to cross the cell membrane.[4]
-
Lack of Target or E3 Ligase Engagement: The compound may not be effectively binding to BCR-ABL or the IAP E3 ligase within the cell.[4]
-
Compound Instability: SNIPER(ABL)-033 may be unstable in the cell culture medium.[4]
-
Suboptimal Cell Conditions: Cell passage number, confluency, and overall health can impact the ubiquitin-proteasome system's efficiency.[4] It is recommended to use cells within a consistent passage number range and maintain standardized seeding densities.[4]
Q4: How can I confirm that SNIPER(ABL)-033 is forming a ternary complex in my cells?
Co-immunoprecipitation (Co-IP) is a standard technique to demonstrate the formation of the ternary complex.[7][8] By performing a Co-IP with an antibody against either BCR-ABL or an IAP protein (like cIAP1 or XIAP), you can subsequently western blot for the other components of the complex. The presence of all three components (BCR-ABL, SNIPER(ABL)-033, and IAP) in the immunoprecipitate confirms the formation of the ternary complex.
Q5: What are the downstream effects of BCR-ABL degradation by SNIPER(ABL)-033?
Degradation of BCR-ABL by SNIPERs has been shown to inhibit its downstream signaling pathways.[9] This includes a reduction in the phosphorylation of key signaling proteins such as STAT5 and CrkL.[3] Ultimately, this leads to the inhibition of cell proliferation in BCR-ABL positive cells.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent BCR-ABL Degradation | 1. Variable Cell Health: Differences in cell passage number, confluency, or viability can affect the ubiquitin-proteasome system. 2. Inconsistent Compound Dosing: Inaccurate serial dilutions or variability in treatment times. | 1. Standardize Cell Culture: Use cells from a similar passage number for all experiments and ensure consistent cell density at the time of treatment. 2. Precise Dosing: Prepare fresh serial dilutions for each experiment and ensure accurate and consistent timing of compound addition. |
| No Degradation Observed (Complete Lack of Activity) | 1. Poor Cell Permeability: SNIPER(ABL)-033 may not be entering the cells efficiently. 2. Compound Degradation: The compound may be unstable in the experimental conditions. 3. Low E3 Ligase Expression: The target cells may have low endogenous levels of the required IAP E3 ligase. | 1. Optimize Treatment Conditions: Vary incubation times and concentrations. 2. Assess Compound Stability: Evaluate the stability of SNIPER(ABL)-033 in your cell culture media over time using LC-MS. 3. Confirm E3 Ligase Expression: Check the baseline expression levels of cIAP1 and XIAP in your cell line via Western Blot. |
| "Hook Effect" Observed (Reduced Degradation at High Concentrations) | 1. Formation of Non-productive Binary Complexes: At high concentrations, SNIPER(ABL)-033 is more likely to bind to either BCR-ABL or the IAP ligase alone. | 1. Perform a Broad Dose-Response: Test a wide range of concentrations (e.g., from low nanomolar to high micromolar) to identify the optimal degradation concentration (DC50) and the concentration at which the hook effect begins. |
| High Background in Co-Immunoprecipitation | 1. Non-specific Antibody Binding: The antibody may be binding to other proteins in the lysate. 2. Insufficient Washing: Inadequate washing steps can leave behind non-specifically bound proteins. | 1. Pre-clear the Lysate: Incubate the cell lysate with beads prior to adding the primary antibody to remove proteins that non-specifically bind to the beads. 2. Optimize Wash Steps: Increase the number and/or stringency of the wash steps after immunoprecipitation. |
| Low Cell Viability in Control Groups | 1. Solvent Toxicity: The vehicle (e.g., DMSO) concentration may be too high. 2. Suboptimal Culture Conditions: Issues with media, temperature, or CO2 levels. | 1. Minimize Solvent Concentration: Ensure the final concentration of the vehicle is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%). 2. Verify Culture Conditions: Regularly check and maintain optimal cell culture conditions. |
Quantitative Data Summary
The potency of SNIPER(ABL) molecules can be compared using their DC50 (concentration for 50% degradation) and IC50 (concentration for 50% inhibition of cell growth) values.
| Compound | ABL Inhibitor | IAP Ligand | DC50 (µM) | IC50 (nM) for ABL | Cell Line | Reference |
| SNIPER(ABL)-033 | HG-7-85-01 | LCL161 derivative | 0.3 | - | K562 | [2] |
| SNIPER(ABL)-013 | GNF5 | Bestatin | 20 | - | K562 | [10] |
| SNIPER(ABL)-019 | Dasatinib | MV-1 | 0.3 | - | K562 | [10] |
| SNIPER(ABL)-020 | Dasatinib | Bestatin | - | - | K562 | [11] |
| SNIPER(ABL)-024 | GNF5 | LCL161 derivative | 5 | - | K562 | [2] |
| SNIPER(ABL)-039 | Dasatinib | LCL161 derivative | 0.01 | 0.54 | K562 | [2] |
| SNIPER(ABL)-058 | Imatinib | LCL161 derivative | 10 | - | K562 | [2] |
| SNIPER(ABL)-062 | GNF-5 derivative | LCL161 derivative | - | 360 | K562 | [3] |
Experimental Protocols
Protocol 1: Western Blotting for BCR-ABL Degradation
This protocol details the procedure for assessing the degradation of the BCR-ABL protein in a cell line such as K562 following treatment with SNIPER(ABL)-033.
Materials:
-
K562 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
SNIPER(ABL)-033 dissolved in DMSO
-
Proteasome inhibitor (e.g., MG132) as a control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-ABL, anti-cIAP1, anti-XIAP, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding and Treatment: Seed K562 cells at a desired density and allow them to attach overnight. Treat the cells with a serial dilution of SNIPER(ABL)-033 for the desired time (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO) and a positive control for proteasome inhibition (MG132).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein from each sample onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies overnight at 4°C. f. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and apply the ECL substrate. h. Visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: a. Quantify the band intensities using image analysis software (e.g., ImageJ). b. Normalize the intensity of the BCR-ABL, cIAP1, and XIAP bands to the loading control (GAPDH). c. Calculate the percentage of protein degradation relative to the vehicle control. d. Plot the percentage of degradation against the SNIPER(ABL)-033 concentration to determine the DC50 value.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is for assessing the effect of SNIPER(ABL)-033-induced BCR-ABL degradation on the viability of CML cells.[1]
Materials:
-
K562 cells
-
Complete cell culture medium
-
SNIPER(ABL)-033 dissolved in DMSO
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed K562 cells in 96-well opaque-walled plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Treatment: After 24 hours, treat the cells with a serial dilution of SNIPER(ABL)-033. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot the percentage of viability against the SNIPER(ABL)-033 concentration to determine the IC50 value.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the formation of the ternary complex between BCR-ABL, SNIPER(ABL)-033, and IAP.[7]
Materials:
-
K562 cells
-
SNIPER(ABL)-033
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)
-
Primary antibody for immunoprecipitation (e.g., anti-ABL or anti-cIAP1)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western blotting (anti-ABL and anti-cIAP1/XIAP)
Procedure:
-
Cell Treatment and Lysis: Treat K562 cells with SNIPER(ABL)-033 at its optimal degradation concentration for a short duration (e.g., 2-4 hours). Lyse the cells with Co-IP lysis buffer.
-
Immunoprecipitation: a. Pre-clear the cell lysate by incubating with magnetic beads for 30-60 minutes. b. Incubate the pre-cleared lysate with the primary antibody (e.g., anti-ABL) overnight at 4°C with gentle rotation. c. Add pre-washed Protein A/G magnetic beads and incubate for another 1-3 hours at 4°C.
-
Washing: Pellet the beads using a magnetic rack and wash them three to five times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against BCR-ABL and IAP proteins (cIAP1 and XIAP) to confirm the presence of the ternary complex.
Visualizations
Caption: Mechanism of Action for SNIPER(ABL)-033.
Caption: BCR-ABL Signaling Pathway and Inhibition by SNIPER(ABL)-033.
Caption: Troubleshooting Workflow for SNIPER(ABL)-033 Experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. adooq.com [adooq.com]
- 3. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 9. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SNIPER | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing SNIPER Cell Permeability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of poor cell permeability in SNIPERs, a critical factor for their therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What are SNIPERs and how do they work?
A1: SNIPERs are heterobifunctional molecules designed to induce the degradation of specific target proteins within a cell. They consist of three key components: a ligand that binds to the target protein of interest, a ligand that recruits an Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase, and a chemical linker that connects the two ligands. By bringing the target protein and the E3 ligase into close proximity, SNIPERs trigger the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][2][3][4][5]
Q2: Why is cell permeability a major challenge for SNIPERs?
A2: Many SNIPERs are large molecules with physicochemical properties that fall "beyond the Rule of 5," a set of guidelines used to predict the oral bioavailability of a drug. These properties, such as high molecular weight, a large polar surface area, and a high number of hydrogen bond donors and acceptors, can hinder their ability to passively diffuse across the lipid bilayer of the cell membrane.[6][7] Poor cell permeability leads to low intracellular concentrations of the SNIPER, reducing its efficacy in degrading the target protein.
Q3: How can I assess the cell permeability of my SNIPER?
A3: Several in vitro assays can be used to evaluate the cell permeability of your SNIPER. The most common methods include:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane. It is a good first screen for passive permeability.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier similar to the intestinal epithelium. It provides a good prediction of human oral absorption and can also identify if a compound is a substrate for efflux transporters.[8][9][10]
-
Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay: This is another cell-based assay that uses a monolayer of canine kidney epithelial cells. It is often used to assess general permeability and to screen for compounds that may cross the blood-brain barrier.[8]
The primary output of these assays is the apparent permeability coefficient (Papp), which quantifies the rate at which a compound crosses the membrane.
Q4: What are some common reasons for low Papp values in my permeability assay?
A4: Low apparent permeability (Papp) values can result from several factors:
-
Intrinsic Physicochemical Properties: As mentioned, high molecular weight, large polar surface area, and poor lipophilicity can inherently limit passive diffusion.
-
Active Efflux: Your SNIPER may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of the cell, reducing its net intracellular accumulation. An efflux ratio (ER) significantly greater than 2 in a bidirectional Caco-2 or MDCK assay suggests active efflux.
-
Poor Assay Conditions: Issues with the experimental setup, such as a non-confluent cell monolayer, incorrect buffer pH, or compound precipitation in the assay buffer, can lead to artificially low Papp values.[8]
Q5: What strategies can I employ to improve the cell permeability of my SNIPER?
A5: Several rational design strategies can be used to enhance the cell permeability of SNIPERs:
-
Linker Optimization: The chemical composition, length, and rigidity of the linker can significantly impact the overall physicochemical properties of the SNIPER. Modifying the linker to reduce polarity and increase lipophilicity can improve permeability.
-
Prodrug Approach: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. Masking polar functional groups in a SNIPER with lipophilic moieties can create a prodrug with enhanced cell permeability. These masking groups are later cleaved by intracellular enzymes to release the active SNIPER.[6]
-
Incorporate Cell-Penetrating Features: Strategies such as conjugation to cell-penetrating peptides or other cell-targeting moieties can facilitate active transport across the cell membrane.
Troubleshooting Guides
Low Permeability in PAMPA
| Issue | Possible Cause | Troubleshooting Steps |
| Low Papp value for a known permeable control compound | - Defective artificial membrane- Incorrect buffer pH- Compound precipitation | - Inspect the membrane for integrity before the experiment.- Verify the pH of all buffers.- Check the solubility of the control compound in the assay buffer. |
| High variability between replicate wells | - Inconsistent application of the artificial membrane- Pipetting errors | - Ensure uniform application of the lipid solution.- Use calibrated pipettes and consistent pipetting techniques. |
| Low Papp value for your SNIPER | - High polarity- Low lipophilicity | - Consider linker modification to increase lipophilicity.- Explore prodrug strategies to mask polar groups. |
Low Permeability in Caco-2/MDCK Assays
| Issue | Possible Cause | Troubleshooting Steps |
| Low Papp (A to B) value for your SNIPER | - Poor passive permeability- Active efflux by transporters (e.g., P-gp) | - Analyze the physicochemical properties of your SNIPER.- Determine the efflux ratio (B to A / A to B Papp). An ER > 2 suggests efflux.[8] |
| High Efflux Ratio (ER > 2) | - SNIPER is a substrate for an efflux transporter. | - Co-incubate your SNIPER with a known inhibitor of the suspected transporter (e.g., verapamil for P-gp) to see if the A to B Papp value increases and the ER decreases. |
| Low recovery of the compound | - Compound binding to the plate or cells- Compound metabolism by the cells | - Add a low concentration of a non-ionic surfactant (e.g., 0.1% Tween-20) to the receiver buffer.- Analyze for potential metabolites using LC-MS/MS. |
| Low TEER (Transepithelial Electrical Resistance) values | - Incomplete cell monolayer formation- Cell toxicity of the compound | - Allow cells to grow for a longer period to ensure confluence.- Assess the cytotoxicity of your SNIPER at the tested concentration. |
Quantitative Data Summary
The following tables provide illustrative examples of how structural modifications can impact the cell permeability of SNIPERs. Note: These are representative data based on general trends observed for targeted protein degraders and may not reflect the exact values for all SNIPERs.
Table 1: Impact of Linker Modification on SNIPER Permeability (Illustrative Data)
| SNIPER Variant | Linker Composition | Molecular Weight ( g/mol ) | cLogP | Papp (A to B) in Caco-2 (10⁻⁶ cm/s) | Efflux Ratio |
| SNIPER-A | PEG-based, flexible | 950 | 2.5 | 0.8 | 1.5 |
| SNIPER-B | Alkyl chain, rigid | 920 | 4.2 | 2.5 | 1.8 |
| SNIPER-C | Aromatic, rigid | 980 | 5.1 | 3.8 | 2.1 |
Table 2: Effect of a Prodrug Strategy on SNIPER Permeability (Illustrative Data)
| Compound | Modification | Molecular Weight ( g/mol ) | cLogP | Papp (A to B) in Caco-2 (10⁻⁶ cm/s) |
| SNIPER-D (Parent) | - | 980 | 2.8 | 1.2 |
| SNIPER-D-Pro | Ester prodrug | 1050 | 4.5 | 5.6 |
Experimental Protocols
Caco-2 Permeability Assay Protocol
Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio (ER) of a SNIPER molecule across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
DMEM with high glucose, 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
-
Test SNIPER compound
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS system for analysis
Methodology:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers using a voltmeter. TEER values should be >200 Ω·cm² before starting the experiment.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers twice with pre-warmed HBSS.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Add the dosing solution containing the test SNIPER (e.g., at 10 µM) to the apical (donor) compartment.
-
Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Repeat the procedure described in step 3, but add the dosing solution to the basolateral compartment and sample from the apical compartment to determine the rate of efflux.
-
-
Sample Analysis:
-
Analyze the concentration of the SNIPER in the collected samples using a validated LC-MS/MS method.
-
-
Data Calculation:
-
Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Calculate the Efflux Ratio (ER): ER = Papp (B to A) / Papp (A to B)
-
Visualizations
Caption: Mechanism of Action of a SNIPER molecule.
Caption: Factors influencing SNIPER cell permeability.
Caption: Experimental workflow for a Caco-2 permeability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative structure-activity relationships for skin permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Qualitative and quantitative structure-activity relationship modelling for predicting blood-brain barrier permeability of structurally diverse chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pkCSM [biosig.lab.uq.edu.au]
- 6. innpharmacotherapy.com [innpharmacotherapy.com]
- 7. sites.rutgers.edu [sites.rutgers.edu]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [2305.07145] Enhancing Petrophysical Studies with Machine Learning: A Field Case Study on Permeability Prediction in Heterogeneous Reservoirs [arxiv.org]
Technical Support Center: Optimizing Reaction Conditions for HG-7-85-01-NH2 Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the conjugation of HG-7-85-01-NH2.
Frequently Asked Questions (FAQs)
Q1: What is the reactive group on this compound and what chemistry is typically used for its conjugation?
A1: this compound possesses a primary amine (-NH2) group, which is a common target for bioconjugation. The most prevalent and versatile method for conjugating molecules to primary amines is through the use of N-hydroxysuccinimide (NHS) esters.[1][2][3][4] This chemistry involves the reaction of the primary amine with an NHS ester to form a stable and irreversible amide bond.[2]
Q2: What are the optimal pH conditions for conjugating this compound using NHS esters?
A2: For efficient conjugation, a two-step pH process is often recommended. The activation of a carboxyl group (on the molecule to be conjugated to this compound) using EDC and NHS is most effective at a slightly acidic pH, typically between 4.5 and 6.0.[5][6] The subsequent coupling reaction with the primary amine of this compound should be performed at a physiological to slightly alkaline pH, ranging from 7.2 to 8.5.[1][3][5][6] This higher pH ensures the primary amine is deprotonated and thus more nucleophilic, promoting an efficient reaction.[5]
Q3: Which buffers are recommended for the conjugation reaction?
A3: It is critical to use buffers that do not contain primary amines or carboxylates, as these will compete with the intended reaction.[6]
-
Activation Step (pH 4.5-6.0): 2-(N-morpholino)ethanesulfonic acid (MES) buffer is a suitable choice.[5][6]
-
Coupling Step (pH 7.2-8.5): Phosphate-buffered saline (PBS), HEPES, or borate buffer are commonly used.[3][5][6] Avoid buffers such as Tris or glycine.[6]
Q4: What are the recommended molar ratios of coupling reagents?
A4: To ensure efficient activation and conjugation, a molar excess of the coupling reagents is generally used. The optimal ratios may require some optimization for your specific application, but a common starting point is a 2- to 5-fold molar excess of both EDC and NHS over the carboxyl groups of the molecule you are conjugating to this compound.[5] For the conjugation of small molecules to proteins, a higher molar excess of the small molecule-NHS ester to the protein (from 50 to 200-fold) may be explored to achieve a higher degree of labeling.[7]
Q5: How can I quench the reaction and remove unreacted reagents?
A5: The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or hydroxylamine, to consume any unreacted NHS esters.[8][9] Purification to remove excess reagents and byproducts can be achieved through methods like size-exclusion chromatography (SEC) or dialysis.[8][9]
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Suboptimal pH: Incorrect pH for activation or coupling steps. | Verify the pH of your buffers. Use a pH of 4.5-6.0 for EDC/NHS activation and 7.2-8.5 for the coupling to the amine.[5][6] |
| Hydrolysis of NHS Ester: NHS esters are moisture-sensitive and can hydrolyze, rendering them inactive. | Prepare fresh solutions of EDC and NHS immediately before use.[5] Allow reagent vials to warm to room temperature before opening to prevent condensation.[6] | |
| Inactive Amine Groups: The primary amine on this compound may not be accessible or reactive. | Ensure the amine group is not sterically hindered. Consider using a crosslinker with a longer spacer arm if applicable.[8] | |
| Competing Nucleophiles: Presence of primary amines in the buffer (e.g., Tris, glycine). | Use non-amine-containing buffers such as MES for activation and PBS or HEPES for coupling.[3][5][6] | |
| Precipitation During Reaction | High Reagent Concentration: High concentrations of EDC or the protein/molecule of interest can lead to aggregation. | If precipitation is observed when using a large excess of EDC, try reducing the concentration.[6] Ensure your protein or molecule is soluble and stable in the chosen reaction buffers. |
| Inappropriate Buffer Conditions: Suboptimal pH or buffer composition can affect the stability of your molecules. | Perform a buffer exchange to ensure compatibility before initiating the conjugation reaction.[6] | |
| Inconsistent Results | Variability in Reagent Preparation: Inconsistent concentrations of reagents. | Prepare fresh stock solutions of EDC and NHS for each experiment. |
| Inconsistent Reaction Times or Temperatures: Fluctuations in incubation times or temperatures. | Standardize incubation times and maintain a consistent temperature for all experiments.[10] | |
| Degradation of this compound: The compound may degrade if not stored properly. | Store this compound according to the manufacturer's recommendations, typically at -20°C or -80°C, and protect it from moisture.[11] |
Experimental Protocols
General Two-Step EDC/NHS Coupling Protocol for this compound
This protocol describes the conjugation of a carboxyl-containing molecule (e.g., a protein) to the primary amine of this compound.
Materials:
-
Carboxyl-containing molecule (Molecule-COOH)
-
This compound
-
Activation Buffer: 50 mM MES, pH 6.0[12]
-
Coupling Buffer: 1X PBS, pH 7.2-7.5[6]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Purification column (e.g., desalting column)
Procedure:
-
Preparation of Molecule-COOH: Dissolve Molecule-COOH in Activation Buffer.
-
Activation of Carboxyl Groups:
-
Removal of Excess EDC/NHS (Optional but Recommended):
-
To prevent unwanted side reactions, remove excess EDC and NHS using a desalting column equilibrated with Coupling Buffer.
-
-
Conjugation to this compound:
-
Immediately add the activated Molecule-COOH to a solution of this compound in Coupling Buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[5]
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 10-50 mM and incubate for 15-30 minutes at room temperature to block any unreacted NHS esters.
-
-
Purification of the Conjugate:
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove unreacted this compound and quenching reagents.
-
Visualizations
Caption: Workflow for the two-step EDC/NHS conjugation of this compound.
Caption: Troubleshooting logic for low conjugation yield of this compound.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
common issues in cell-based assays for protein degraders
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during cell-based assays for protein degraders. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you navigate the challenges of targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC experiments and how can I avoid it?
A1: The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for degradation.[1][3]
-
To avoid the hook effect:
-
Perform a full dose-response curve with a wide range of concentrations, including lower ones, to identify the optimal concentration for degradation.
-
If the hook effect is persistent, it may indicate that the ternary complex is not favorable. In such cases, redesigning the PROTAC with a different linker or E3 ligase ligand might be necessary.[4]
-
Q2: My PROTAC is active in biochemical assays but shows no degradation in cells. What are the possible reasons?
A2: This is a common issue that can arise from several factors related to the cellular environment:
-
Poor Cell Permeability: PROTACs are often large molecules with high molecular weight and may not efficiently cross the cell membrane.[5]
-
Compound Instability: The PROTAC molecule may be unstable in the cell culture medium or rapidly metabolized by the cells.
-
Insufficient Target or E3 Ligase Expression: The target protein or the specific E3 ligase recruited by the PROTAC may not be expressed at sufficient levels in the cell line being used.[1]
-
Efflux Pumps: The PROTAC may be actively transported out of the cell by efflux pumps like MDR1.[6]
Q3: How do I choose the right E3 ligase for my target protein?
A3: The choice of E3 ligase is critical for successful protein degradation. Consider the following:
-
E3 Ligase Expression: Ensure the chosen E3 ligase is expressed in the cell type of interest.
-
Subcellular Localization: The E3 ligase and the target protein should be in the same subcellular compartment to facilitate ternary complex formation.
-
Existing Literature: Review published studies to see which E3 ligases have been successfully used to degrade similar proteins. The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[7]
Q4: What are DC50 and Dmax, and how are they determined?
A4: DC50 and Dmax are key parameters to quantify the efficacy of a protein degrader.
-
DC50 (Degradation Concentration 50): The concentration of the PROTAC that results in 50% of the maximal protein degradation.
-
Dmax (Maximum Degradation): The maximum percentage of protein degradation achieved at high PROTAC concentrations.
These values are determined by performing a dose-response experiment where cells are treated with a serial dilution of the PROTAC for a fixed time. The remaining protein levels are then quantified, typically by Western blot or other methods like ELISA or HiBiT assays.[8][9]
Troubleshooting Guides
Problem 1: No or Weak Target Protein Degradation
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Poor Compound Potency | Perform a full dose-response curve to ensure an effective concentration is being used. Test a wider range of concentrations, including lower ones, in case of a hook effect.[8] |
| Incorrect Incubation Time | Optimize the incubation time. A typical time course experiment ranges from 2 to 24 hours to capture the kinetics of degradation.[10] |
| Cell Line Issues | Ensure the cell line expresses both the target protein and the recruited E3 ligase at sufficient levels. Use cells within a consistent and low passage number range.[1] |
| Compound Instability | Test the stability of the PROTAC in cell culture media over the course of the experiment. |
| Inefficient Ternary Complex Formation | Even if the PROTAC binds to the target and E3 ligase individually, it may not efficiently form a stable ternary complex.[1] Consider biophysical assays like SPR or NanoBRET to confirm ternary complex formation.[7][11] |
| Experimental Protocol Errors | Review lysis buffer composition and ensure it is optimized for your target protein. Confirm the specificity and sensitivity of the primary antibody used for detection.[8] |
Problem 2: Inconsistent Degradation Results
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Variable Cell Culture Conditions | Standardize cell culture procedures. Use cells from the same passage number for comparisons and ensure consistent cell seeding density and confluency at the time of treatment.[1] |
| Compound Degradation | Prepare fresh stock solutions of the PROTAC and store them properly. Avoid repeated freeze-thaw cycles. |
| Assay Variability | Ensure equal protein loading in Western blots by using a reliable loading control (e.g., GAPDH, β-actin).[9] Use a quantitative detection method with a wide dynamic range. |
Problem 3: Off-Target Effects
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Promiscuous E3 Ligase Binder | The E3 ligase ligand part of the PROTAC may bind to other proteins. |
| Formation of Binary Complexes with Off-Targets | The PROTAC may form binary complexes with proteins other than the intended target.[12] |
| Unbiased Global Proteomics | Use mass spectrometry-based proteomics to identify and quantify changes in the entire proteome after PROTAC treatment.[12] |
| Targeted Validation | Validate potential off-targets identified from proteomics using orthogonal methods like Western blotting or in-cell Westerns.[12] |
| Negative Control | Use a negative control PROTAC, for example, one with a mutated E3 ligase binder, to confirm that the observed degradation is dependent on the formation of a productive ternary complex.[12] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Protein Degradation
This protocol outlines the key steps for assessing protein degradation using Western blotting.[10]
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates to achieve 70-80% confluency on the day of treatment.[8]
-
Prepare serial dilutions of the PROTAC in complete growth medium.
-
Replace the old medium with the medium containing the PROTAC or vehicle control (e.g., DMSO). Ensure the final DMSO concentration is consistent and non-toxic (typically ≤ 0.1%).
-
Incubate the cells for the desired time points (e.g., 2, 4, 8, 16, 24 hours).[10]
-
-
Sample Preparation:
-
After treatment, wash the cells twice with ice-cold PBS.[10]
-
Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[10][13]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.[10]
-
Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a suitable method (e.g., BCA assay).[8]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody against the protein of interest, diluted in blocking buffer, overnight at 4°C.[10]
-
Wash the membrane three times with TBST.[10]
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane three times with TBST.[10]
-
Repeat the process for a loading control protein (e.g., GAPDH or β-actin).[10]
-
-
Detection and Data Analysis:
-
Incubate the membrane with an ECL substrate.[10]
-
Capture the chemiluminescent signal using an imaging system.[10]
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.[9]
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Protocol 2: Determination of DC50 and Dmax
This protocol describes how to perform a dose-response experiment to determine DC50 and Dmax values.[14]
-
Cell Treatment:
-
Seed cells in a multi-well plate (e.g., 12-well or 96-well).
-
Prepare a serial dilution of the PROTAC, typically covering a wide concentration range (e.g., 8-12 concentrations).
-
Treat the cells with the different PROTAC concentrations for a fixed time (e.g., 24 hours). Include a vehicle control.[8]
-
-
Protein Quantification:
-
Data Analysis:
-
For each PROTAC concentration, calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Fit the data to a non-linear regression curve (e.g., [inhibitor] vs. response -- variable slope) using software like GraphPad Prism to calculate the DC50 and Dmax values.[8]
-
Visualizations
Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00339B [pubs.rsc.org]
- 5. nanotempertech.com [nanotempertech.com]
- 6. marinbio.com [marinbio.com]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Ternary Complex Formation [promega.com]
- 12. benchchem.com [benchchem.com]
- 13. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Reduce the Hook Effect in PROTAC/SNIPER Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the hook effect commonly encountered in PROTAC (Proteolysis Targeting Chimera) and SNIPER (Specific and Non-genetic IAP-dependent Protein Eraser) assays.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC/SNIPER assays?
A1: The "hook effect" is a phenomenon observed in PROTAC/SNIPER dose-response experiments where the degradation of the target protein decreases at high degrader concentrations.[1][2] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against the PROTAC/SNIPER concentration.[1] Instead of a typical sigmoidal dose-response curve where increasing compound concentration leads to a greater effect up to a plateau, high concentrations of a degrader can paradoxically reduce its degradation efficacy.[1][3]
Q2: What causes the hook effect?
A2: The hook effect is primarily caused by the formation of unproductive binary complexes at excessive degrader concentrations.[1][2] A degrader's function relies on forming a productive ternary complex, which consists of the target protein, the degrader molecule, and an E3 ligase.[4] However, at very high concentrations, the degrader can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-Degrader or E3 Ligase-Degrader).[1] These binary complexes are unable to bring the target protein and the E3 ligase together, thus competing with and inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent protein degradation.[1][2]
Q3: What are the consequences of the hook effect for my experiments?
Q4: At what concentrations does the hook effect typically become apparent?
A4: The concentration at which the hook effect is observed can vary significantly depending on the specific degrader, the target protein, the recruited E3 ligase, and the cell line used.[1] However, it is often seen at concentrations in the micromolar (µM) range, typically starting from 1 µM and becoming more pronounced at higher concentrations.[1] It is crucial to perform a wide dose-response experiment, often spanning several orders of magnitude (e.g., from picomolar to high micromolar), to identify the optimal concentration window for degradation and to detect the onset of the hook effect.[1]
Q5: How can I minimize or avoid the hook effect in my experiments?
A5: Minimizing the hook effect involves optimizing the degrader concentration and enhancing the stability of the ternary complex.[1] Key strategies include:
-
Titration of Degrader Concentration: Perform a broad dose-response curve to identify the optimal concentration range for maximal degradation (Dmax) and to determine the concentration at which the hook effect begins.[1]
-
Enhancing Ternary Complex Stability: Design degraders with optimized linkers and binding moieties to promote favorable protein-protein interactions within the ternary complex, leading to positive cooperativity.[5][6]
-
Balancing Binding Affinities: Aim for balanced binding affinities of the degrader for the target protein and the E3 ligase to avoid the preferential formation of one binary complex over the other.[5]
Troubleshooting Guide
Issue 1: My dose-response curve shows a bell shape, and degradation decreases at high concentrations.
-
Likely Cause: You are observing the "hook effect."[1]
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of degrader concentrations, particularly at the higher end where the effect is observed.[1]
-
Determine Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[5]
-
Assess Ternary Complex Formation: Use biophysical or cellular assays (e.g., NanoBRET, Co-Immunoprecipitation, AlphaLISA, SPR) to directly measure ternary complex formation at different degrader concentrations.[1][7] This can help correlate the loss of degradation with a decrease in ternary complex formation.[1]
-
Issue 2: My degrader shows weak or no degradation at concentrations where I expect it to be active.
-
Likely Cause: You may be testing at a concentration that falls within the hook effect region, or the degrader may have poor cell permeability.[8]
-
Troubleshooting Steps:
-
Test a Broader and Lower Concentration Range: Test a much wider range of concentrations, including significantly lower ones (e.g., in the nanomolar or even picomolar range).[8]
-
Verify Target Engagement and Ternary Complex Formation: Before concluding the degrader is inactive, confirm that it can bind to the target protein and the E3 ligase and facilitate the formation of a ternary complex using appropriate biophysical assays.[1]
-
Evaluate Cell Permeability: Poor cell permeability can lead to low intracellular degrader concentrations. Consider assessing the cell permeability of your compound using an assay like the Parallel Artificial Membrane Permeability Assay (PAMPA).[1]
-
Issue 3: How can I rationally design my next-generation degraders to mitigate the hook effect?
-
Troubleshooting Steps:
-
Enhance Cooperativity: The rational design of the PROTAC linker can introduce favorable protein-protein interactions between the target and the E3 ligase, leading to positive cooperativity.[8][9] This stabilizes the ternary complex, making its formation more favorable than the binary complexes, even at higher concentrations.[5][6]
-
Optimize the Linker: The length, rigidity, and composition of the linker are critical for optimal ternary complex formation.[5][9] Systematically varying the linker can help identify a degrader with a reduced hook effect.[5]
-
Balance Binary Affinities: Measure the binary binding affinities of your degrader to the target protein and the E3 ligase separately. If there is a large disparity, consider redesigning the warhead or E3 ligase ligand to achieve more balanced affinities.[5]
-
Data Presentation
Table 1: Factors Influencing the Hook Effect and Strategies for Mitigation
| Factor | Influence on Hook Effect | Mitigation Strategy |
| Degrader Concentration | High concentrations lead to the formation of unproductive binary complexes, causing the hook effect.[1][2] | Perform wide dose-response studies to identify the optimal concentration for maximal degradation.[5] |
| Ternary Complex Stability | Unstable ternary complexes are more susceptible to competition from binary complexes.[5] | Optimize the PROTAC/SNIPER linker to enhance favorable protein-protein interactions and improve ternary complex stability.[5][9] |
| Cooperativity | Negative cooperativity destabilizes the ternary complex, exacerbating the hook effect. Positive cooperativity stabilizes the ternary complex, mitigating the hook effect.[5][6] | Rationally design the degrader to promote positive cooperativity.[5] |
| Binary Binding Affinities | A significant imbalance in the binding affinities for the target protein and the E3 ligase can promote the formation of one binary complex over the other, worsening the hook effect.[5] | Re-design the warhead or E3 ligase ligand to achieve more balanced binary binding affinities.[5] |
| Cellular Context | The relative abundance of the target protein and the E3 ligase within the cell can impact the severity of the hook effect.[5][10] | Characterize the expression levels of the target and E3 ligase in the chosen cell line.[1] |
Experimental Protocols
1. Western Blotting for Target Protein Degradation
This protocol is a standard method to quantify the reduction in target protein levels following degrader treatment.[1]
-
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.[4]
-
Degrader Treatment: Prepare serial dilutions of the degrader in cell culture medium. It is recommended to test a wide concentration range (e.g., 1 pM to 10 µM) to identify the optimal concentration and observe any potential hook effect.[1] Include a vehicle-only control (e.g., DMSO).[1] Replace the medium with the degrader-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. Block the membrane and incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin). Follow with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Plot the percentage of remaining target protein against the degrader concentration to generate a dose-response curve.
-
2. NanoBRET™ Assay for Ternary Complex Formation in Live Cells
This assay allows for the real-time measurement of ternary complex formation within living cells.
-
Methodology:
-
Cell Engineering: Engineer the cells to express the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.
-
Cell Plating and Labeling: Seed the engineered cells in a white, opaque multi-well plate. Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the E3 ligase.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Vivazine Substrate to the cells.[1]
-
Degrader Treatment and Measurement: Add serial dilutions of the degrader to the wells. Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals at various time points using a BRET-capable luminometer.[1]
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.[1] Plot the NanoBRET™ ratio against the degrader concentration to assess ternary complex formation. A bell-shaped curve is indicative of the hook effect.[1]
-
3. AlphaLISA Assay for In Vitro Ternary Complex Formation
This is a bead-based immunoassay to quantify the formation of the ternary complex in a biochemical setting.
-
Methodology:
-
Reagent Preparation: Use a purified, tagged target protein (e.g., GST-tagged) and a purified, tagged E3 ligase (e.g., His-tagged).
-
Assay Setup: In a microplate, combine the purified target protein, E3 ligase, and serial dilutions of the degrader.
-
Bead Addition: Add AlphaLISA Nickel Chelate Donor beads and Glutathione Acceptor beads to each well. Incubate in the dark at room temperature for a specified time (e.g., 60 minutes).[5]
-
Signal Detection: Read the plate on an AlphaScreen-compatible reader. The signal generated is proportional to the amount of ternary complex formed.[5]
-
Data Analysis: Plot the AlphaLISA signal against the degrader concentration. A bell-shaped curve is indicative of ternary complex formation and the hook effect.[5][8]
-
Visualizations
Caption: Mechanism of PROTAC/SNIPER action and the hook effect.
Caption: A decision tree for troubleshooting the PROTAC hook effect.
Caption: Relationship between cooperativity and the hook effect.
References
- 1. benchchem.com [benchchem.com]
- 2. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flexible fitting of PROTAC concentration-response curves with Gaussian Processes | bioRxiv [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. marinbio.com [marinbio.com]
Validation & Comparative
Validating SNIPER(ABL)-033 Induced Protein Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SNIPER(ABL)-033's performance in inducing the degradation of the BCR-ABL fusion protein, a key driver of chronic myeloid leukemia (CML). We present supporting experimental data, detailed protocols for key validation assays, and comparisons with alternative protein degraders.
Mechanism of Action: SNIPER(ABL)-033
SNIPER(ABL)-033 is a heterobifunctional molecule designed to specifically eliminate the oncogenic BCR-ABL protein. It is classified as a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a type of Proteolysis Targeting Chimera (PROTAC). Its structure consists of three key components: a ligand that binds to the ABL kinase domain of BCR-ABL (HG-7-85-01), a ligand that recruits an E3 ubiquitin ligase, specifically the Inhibitor of Apoptosis Protein (IAP) (a derivative of LCL161), and a linker that connects these two ligands.[1]
The binding of SNIPER(ABL)-033 to both BCR-ABL and IAP brings the target protein and the E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the BCR-ABL protein. The polyubiquitinated BCR-ABL is then recognized and degraded by the proteasome, leading to its elimination from the cell.
Performance Comparison of BCR-ABL Degraders
The efficacy of SNIPER(ABL)-033 is compared with other SNIPER(ABL) molecules, which utilize different ABL inhibitors and IAP ligands. The half-maximal degradation concentration (DC50) is a key metric for comparing the potency of these degraders.
| Degrader | ABL Ligand | E3 Ligase Ligand | DC50 (BCR-ABL) | Reference |
| SNIPER(ABL)-033 | HG-7-85-01 | LCL161 derivative | 0.3 µM | [1][2] |
| SNIPER(ABL)-039 | Dasatinib | LCL161 derivative | 10 nM | [2][3] |
| SNIPER(ABL)-019 | Dasatinib | MV-1 | 0.3 µM | |
| SNIPER(ABL)-024 | GNF5 | LCL161 derivative | 5 µM | [2] |
| SNIPER(ABL)-044 | HG-7-85-01 | Bestatin | 10 µM | |
| SNIPER(ABL)-058 | Imatinib | LCL161 derivative | 10 µM | [2] |
| SNIPER(ABL)-013 | GNF5 | Bestatin | 20 µM |
As the data indicates, SNIPER(ABL)-039, which incorporates the ABL inhibitor Dasatinib, demonstrates significantly higher potency in degrading BCR-ABL compared to SNIPER(ABL)-033.[2][3]
Experimental Validation Workflow
Validating the efficacy and mechanism of action of a SNIPER molecule involves a series of well-defined experimental steps. The following diagram outlines a typical workflow for validating SNIPER(ABL)-033-induced protein degradation.
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of SNIPER(ABL)-033's performance.
Western Blotting for BCR-ABL Degradation
Objective: To quantify the reduction of BCR-ABL protein levels in CML cells following treatment with SNIPER(ABL)-033.
Materials:
-
K562 cells (or other BCR-ABL positive cell line)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
SNIPER(ABL)-033
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-ABL, anti-cIAP1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Protocol:
-
Cell Culture and Treatment:
-
Culture K562 cells in RPMI-1640 medium.
-
Seed cells in 6-well plates at a density of 1 x 10^6 cells/well.
-
Treat cells with various concentrations of SNIPER(ABL)-033 (e.g., 0.1, 0.3, 1, 3 µM) or DMSO for a specified time (e.g., 6, 12, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Load equal amounts of protein onto a polyacrylamide gel and perform SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an ECL substrate and a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize BCR-ABL and cIAP1 protein levels to the loading control (GAPDH).
-
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of SNIPER(ABL)-033-induced BCR-ABL degradation on the viability of CML cells.
Materials:
-
K562 cells
-
RPMI-1640 medium
-
SNIPER(ABL)-033
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Protocol:
-
Cell Seeding and Treatment:
-
Seed K562 cells in 96-well plates at a density of 5,000 cells/well.
-
Allow cells to attach and grow for 24 hours.
-
Treat cells with a serial dilution of SNIPER(ABL)-033 for 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
BCR-ABL Signaling Pathway
The degradation of BCR-ABL by SNIPER(ABL)-033 is expected to inhibit downstream signaling pathways that are crucial for the proliferation and survival of CML cells.
References
A Comparative Guide to Bcr-Abl Degradation: SNIPERs Versus PROTACs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two leading targeted protein degradation technologies, SNIPERs and PROTACs, for the oncogenic Bcr-Abl fusion protein. This document outlines their mechanisms, presents comparative experimental data, and provides detailed experimental protocols.
The landscape of therapeutic intervention for Chronic Myeloid Leukemia (CML) has been significantly shaped by the development of tyrosine kinase inhibitors (TKIs) targeting the Bcr-Abl oncoprotein. However, challenges such as drug resistance and the persistence of leukemic stem cells necessitate the exploration of alternative therapeutic strategies. Targeted protein degradation (TPD) has emerged as a promising approach, offering the potential to eliminate the entire Bcr-Abl protein, thereby abrogating both its kinase and scaffolding functions.[1][2] Two prominent TPD technologies, Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs) and Proteolysis Targeting Chimeras (PROTACs), have demonstrated the ability to induce the degradation of Bcr-Abl.[3][4][5][6][7][8]
This guide provides a comprehensive comparison of SNIPERs and PROTACs for Bcr-Abl degradation, focusing on their mechanisms of action, performance data from preclinical studies, and the experimental methodologies used to evaluate their efficacy.
Mechanisms of Action: A Tale of Two E3 Ligases
Both SNIPERs and PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate target proteins.[4][9][10] They consist of three key components: a ligand that binds to the target protein (Bcr-Abl), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The fundamental difference between SNIPERs and PROTACs lies in the specific E3 ligases they recruit.
PROTACs for Bcr-Abl have been developed to recruit E3 ligases such as Cereblon (CRBN) and Von Hippel-Lindau (VHL).[1][11][12] Upon binding to both Bcr-Abl and the E3 ligase, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of Bcr-Abl and its subsequent degradation by the proteasome.[10][13]
SNIPERs , on the other hand, specifically recruit Inhibitor of Apoptosis Proteins (IAPs), such as cellular IAP1 (cIAP1) and X-linked IAP (XIAP), which possess E3 ligase activity.[5][14][15] Similar to PROTACs, SNIPERs induce the formation of a ternary complex between Bcr-Abl and the IAP E3 ligase, resulting in Bcr-Abl ubiquitination and degradation.[5]
Performance Data: A Head-to-Head Comparison
The following tables summarize the performance of representative SNIPER and PROTAC molecules targeting Bcr-Abl, based on published data. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.[11]
| SNIPER Compound | Bcr-Abl Ligand | IAP Ligand | Cell Line | DC50 | IC50/GI50 | Reference |
| SNIPER(ABL)-062 | Allosteric Inhibitor | IAP Ligand | K562 | Potent degradation starting at 30 nM | ~100-300 nM | [16][17][18] |
| SNIPER(ABL)-39 | Dasatinib | LCL161 derivative | K562 | ~10 nM | ~10 nM | [11][14] |
| SNIPER(ABL)-020 | Dasatinib | Bestatin | K562 | - | - | [19] |
| SNIPER(ABL)-2 | Imatinib derivative | Methyl bestatin | K562 | Induces degradation | Reduces cell growth | [3] |
| PROTAC Compound | Bcr-Abl Ligand | E3 Ligase Ligand | Cell Line | DC50 | IC50/GI50 | Reference |
| GMB-475 | Allosteric Inhibitor | VHL | K562, Ba/F3 | 340 nM | 1000-1110 nM | [2][20][21] |
| DAS-6-2-2-6-CRBN | Dasatinib | Pomalidomide (CRBN) | K562 | Degradation at 25 nM | 4.4 nM | [1][12] |
| SIAIS178 | Dasatinib | (S,R,S)-AHPC (VHL) | K562 | 8.5 nM | 24 nM | [11] |
| Imatinib-based PROTACs | Imatinib | VHL or CRBN | K562 | Inactive in degradation | - | [1][11] |
Key Experimental Protocols
Accurate evaluation of SNIPER and PROTAC efficacy relies on a set of standardized experimental protocols. Below are detailed methodologies for key assays.
Western Blotting for Bcr-Abl Degradation
Objective: To quantify the reduction in Bcr-Abl protein levels following treatment with a degrader.
Methodology:
-
Cell Culture and Treatment: Culture CML cell lines (e.g., K562, KCL-22, KU-812) in appropriate media.[14][22][23] Seed cells at a suitable density and treat with varying concentrations of the SNIPER or PROTAC compound for a specified duration (e.g., 6, 18, or 24 hours).[5][14]
-
Cell Lysis: Harvest the cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against Bcr-Abl overnight at 4°C. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., GAPDH, β-actin) to normalize the Bcr-Abl protein levels. Quantify the band intensities using densitometry software.
Cell Viability Assay
Objective: To determine the anti-proliferative effect of the degrader on CML cells.
Methodology:
-
Cell Seeding: Seed CML cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well.
-
Compound Treatment: Treat the cells with a serial dilution of the SNIPER or PROTAC compound for a specified period (e.g., 48 or 72 hours).[14]
-
Viability Assessment: Add a viability reagent such as MTT, WST, or CellTiter-Glo to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 or GI50 value by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Ubiquitination Assay
Objective: To confirm that the degradation of Bcr-Abl is mediated by the ubiquitin-proteasome system.
Methodology:
-
Cell Treatment: Treat CML cells with the SNIPER or PROTAC compound in the presence or absence of a proteasome inhibitor (e.g., MG132) or a ubiquitin-activating enzyme inhibitor (e.g., MLN7243) for a defined period.[14][24]
-
Immunoprecipitation: Lyse the cells and immunoprecipitate Bcr-Abl using a specific antibody.
-
Western Blotting: Elute the immunoprecipitated proteins and analyze them by western blotting using an anti-ubiquitin antibody. An increase in the ubiquitinated Bcr-Abl signal in the presence of the degrader and proteasome inhibitor confirms ubiquitination.
Signaling Pathway Analysis
The degradation of Bcr-Abl is expected to inhibit its downstream signaling pathways, which are crucial for CML cell proliferation and survival.[1][2] Western blotting can be employed to assess the phosphorylation status of key downstream effectors.
Experimental Approach: Following treatment with the degrader, cell lysates are subjected to western blotting using phospho-specific antibodies for key signaling proteins such as p-STAT5 and p-CrkL.[14][18][24] A reduction in the phosphorylation of these proteins indicates successful inhibition of Bcr-Abl signaling.
Conclusion
Both SNIPERs and PROTACs represent powerful strategies for the targeted degradation of the Bcr-Abl oncoprotein. The choice between these technologies may depend on factors such as the desired E3 ligase to be recruited, the specific Bcr-Abl ligand employed, and the cellular context. While dasatinib-based PROTACs and SNIPERs have shown potent degradation and anti-proliferative activity, the development of allosteric inhibitor-based degraders like GMB-475 and SNIPER(ABL)-062 highlights the potential to overcome resistance mechanisms associated with ATP-competitive inhibitors.[2][18] The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers working to advance the field of targeted protein degradation for CML and other malignancies.
References
- 1. Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SNIPER(ABL)-2 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Proteolysis-Targeting Chimeras (PROTACs) targeting the BCR-ABL for the treatment of chronic myeloid leukemia - a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Selective Degradation of Target Proteins by Chimeric Small-Molecular Drugs, PROTACs and SNIPERs | MDPI [mdpi.com]
- 7. Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 11. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]
- 16. SNIPER(ABL)-062 | BCR-ABL degrader | Probechem Biochemicals [probechem.com]
- 17. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. medkoo.com [medkoo.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. An In-House Method for Molecular Monitoring of BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quality Control Methods for Optimal BCR-ABL1 Clinical Testing in Human Whole Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
IAP-Based Degraders vs. CRBN/VHL Recruiters: A Comparative Guide for Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation (TPD), the choice of E3 ubiquitin ligase recruiter is a critical determinant of the efficacy, selectivity, and therapeutic potential of a degrader molecule. While Cereblon (CRBN) and von Hippel-Lindau (VHL) have been the workhorses of PROTAC (Proteolysis Targeting Chimera) development, recruiters of the Inhibitor of Apoptosis (IAP) proteins are emerging as a powerful alternative with distinct advantages. This guide provides an objective comparison of IAP-based degraders, often referred to as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers), with the more established CRBN and VHL-based degraders, supported by experimental data and detailed methodologies.
Mechanisms of Action: A Tale of Three Ligases
PROTACs and SNIPERs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to eliminate proteins of interest (POIs).[1] They consist of a ligand that binds to the POI and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[1] This induced proximity leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1]
CRBN and VHL-based PROTACs recruit the substrate receptor proteins Cereblon (CRBN) of the CUL4A E3 ligase complex and von Hippel-Lindau (VHL) of the CUL2 E3 ligase complex, respectively.[] These are the most extensively utilized E3 ligases in TPD.[]
IAP-based degraders (SNIPERs) , on the other hand, recruit members of the Inhibitor of Apoptosis (IAP) protein family, such as cIAP1, cIAP2, and XIAP, which possess E3 ligase activity.[1][3]
Key Advantages of IAP-Based Degraders
IAP-based degraders offer several compelling advantages over their CRBN and VHL-recruiting counterparts:
-
Overcoming Resistance: A significant challenge with CRBN and VHL-based PROTACs is acquired resistance, often due to the downregulation or mutation of the respective E3 ligase.[4] IAP-based degraders provide an alternative degradation pathway, proving effective in cell lines with low CRBN or VHL expression.[4] For instance, an IAP-based BCL-XL degrader demonstrated potent degradation in a malignant T-cell lymphoma cell line where CRBN-based PROTACs were ineffective due to low CRBN levels.[4]
-
Dual Mechanism of Action: A unique feature of many SNIPERs is their ability to induce the degradation of both the target protein and the IAP protein itself (cIAP1 and/or XIAP).[3][5] Since IAPs are key regulators of apoptosis and are often overexpressed in cancer cells, their simultaneous degradation can lead to a synergistic anti-cancer effect by both removing an oncogenic driver and promoting programmed cell death.[3][6] For example, an Androgen Receptor (AR) SNIPER was shown to induce caspase activation and apoptosis, an effect not observed with traditional AR antagonists.[1]
-
Distinctive Biology and Tissue Expression: The tissue distribution and biological roles of IAPs differ from those of CRBN and VHL. This presents an opportunity for developing degraders with different safety profiles and for targeting proteins in specific cellular contexts where IAP expression is favorable.
Quantitative Performance Comparison
The efficacy of a degrader is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). While a direct head-to-head comparison of IAP, CRBN, and VHL-based degraders for the same target under identical conditions is limited in the literature, the following tables summarize available data from various studies.
Table 1: Comparison of Degradation Potency (DC50) for Different E3 Ligase Recruiters
| Target Protein | E3 Ligase Recruiter | Degrader Example | DC50 (nM) | Cell Line |
| BRD4 | CRBN | dBET1 | ~8 | MV4-11 |
| VHL | MZ1 | ~18 | MV4-11 | |
| IAP | SNIPER(BRD)-1 | ~100 | LNCaP | |
| CDK4/6 | IAP | SNIPER-19 | <100 | MM.1S |
| BCL-XL | IAP | SNIPER-2 | ~100 | MyLa 1929 |
| BCR-ABL | IAP | SNIPER-5 | ~100 | K562 |
| ERα | IAP | SNIPER(ER)-87 | 97 | T47D |
Note: Data is compiled from multiple sources and experimental conditions may vary.[1][7][8]
Table 2: Comparison of Maximum Degradation (Dmax) for Different E3 Ligase Recruiters
| Target Protein | E3 Ligase Recruiter | Degrader Example | Dmax (%) | Cell Line |
| BRD4 | CRBN | dBET1 | >98 | MV4-11 |
| VHL | MZ1 | >95 | MV4-11 | |
| CDK4/6 | IAP | SNIPER-19 | >77 | MM.1S |
| CRBN | VHL | Compound 14a | ~98 | HEK293 |
Note: Data is compiled from multiple sources and experimental conditions may vary.[1][8]
Experimental Protocols
1. Western Blot for Determination of DC50 and Dmax
This is the most common method to quantify protein degradation.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the degrader or vehicle control (e.g., DMSO) for a predetermined time (e.g., 16-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with a primary antibody against the protein of interest and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Data Analysis: Detect chemiluminescence using an imaging system. Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control. Plot the percentage of degradation against the logarithm of the degrader concentration to determine the DC50 and Dmax values.
2. In-Cell Target Ubiquitination Assay
This assay confirms that the degradation is mediated by the ubiquitin-proteasome system.
-
Cell Treatment and Lysis: Treat cells with the degrader, a proteasome inhibitor (e.g., MG132) as a positive control, and a vehicle control. Lyse the cells under denaturing conditions (e.g., buffer containing SDS) to preserve ubiquitination.
-
Immunoprecipitation: Immunoprecipitate the protein of interest using a specific antibody conjugated to beads (e.g., Protein A/G agarose).
-
Western Blotting: Elute the immunoprecipitated protein and analyze by Western blotting using an anti-ubiquitin antibody to detect the polyubiquitin chain.
Off-Target Effects and Selectivity
A critical aspect of degrader development is ensuring selectivity and minimizing off-target effects.
-
CRBN-based degraders: The pomalidomide and lenalidomide analogs used to recruit CRBN are known to have intrinsic activity, leading to the degradation of neosubstrate proteins, most notably zinc-finger transcription factors like IKZF1 and IKZF3. This can be a desired therapeutic effect in some cancers but represents an off-target effect in others.[]
-
VHL-based degraders: VHL ligands are generally considered to be more inert with fewer known off-target effects compared to CRBN ligands.[]
-
IAP-based degraders: The ligands used to recruit IAPs are often derived from SMAC mimetics, which can have standalone biological activity, including inducing apoptosis. The dual degradation of the target protein and IAPs themselves can be a double-edged sword, offering therapeutic benefits in cancer but potentially leading to toxicity in normal tissues. Global proteomics studies are crucial to comprehensively assess the selectivity of IAP-based degraders.
Conclusion
IAP-based degraders represent a valuable and expanding modality in the targeted protein degradation landscape. Their unique mechanism of action, particularly the ability to overcome resistance to CRBN/VHL-based PROTACs and the potential for a dual anti-cancer effect through concomitant IAP degradation, makes them a highly attractive alternative. While CRBN and VHL recruiters remain the most widely used, the development of IAP-based SNIPERs provides researchers with a broader toolkit to tackle a wider range of diseases and to design next-generation protein degraders with improved therapeutic profiles. The choice of E3 ligase recruiter will ultimately depend on the specific target, the cellular context, and the desired therapeutic outcome, with each class of degrader offering a distinct set of advantages and challenges.
References
- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SNIPERs-Hijacking IAP activity to induce protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Validating SNIPER Activity: A Guide to Essential Control Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for designing and interpreting control experiments to validate the activity of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). Robust validation is critical to ensure that the observed degradation of a target protein is a direct result of the SNIPER's intended mechanism of action and not due to off-target effects or other cellular perturbations.
Data Presentation: Comparative Analysis of SNIPER Activity
Effective validation relies on comparing the activity of the active SNIPER molecule with a panel of negative controls. The following table structure is recommended for summarizing quantitative data from key validation experiments.
| Treatment | Target Protein Level (% of Vehicle) | IAP Protein Level (e.g., cIAP1) (% of Vehicle) | Target Ubiquitination (Fold Change vs. Vehicle) | Off-Target Protein X Level (% of Vehicle) | Cell Viability (% of Vehicle) |
| Vehicle (e.g., DMSO) | 100% | 100% | 1.0 | 100% | 100% |
| Active SNIPER | e.g., 15% | e.g., 40% | e.g., 5.0 | e.g., 98% | e.g., 60% |
| Negative Control 1 | e.g., 95% | e.g., 98% | e.g., 1.1 | e.g., 102% | e.g., 99% |
| Negative Control 2 | e.g., 98% | e.g., 45% | e.g., 1.2 | e.g., 99% | e.g., 97% |
| Target Ligand Alone | e.g., 105% | e.g., 102% | e.g., 0.9 | e.g., 101% | e.g., 100% |
| IAP Ligand Alone | e.g., 99% | e.g., 42% | e.g., 1.0 | e.g., 100% | e.g., 95% |
| Proteasome Inhibitor + Active SNIPER | e.g., 90% | e.g., 85% | e.g., 1.5 | e.g., 97% | e.g., 55% |
Key Experiments and Detailed Protocols
To generate the comparative data presented above, a series of well-controlled experiments are essential. These experiments are designed to dissect the mechanism of action of the SNIPER and rule out alternative explanations for the observed cellular effects.
Target Protein Degradation Assay
Objective: To quantify the reduction in the level of the target protein following treatment with the SNIPER.
Protocol:
-
Cell Culture: Plate cells of interest at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with the active SNIPER, negative controls, and vehicle control at various concentrations and for different time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the target protein band intensity to the loading control band intensity. Express the results as a percentage of the vehicle-treated control.
Negative Control SNIPERs
Objective: To demonstrate that the degradation of the target protein is dependent on the formation of a ternary complex between the target protein, the SNIPER, and the IAP E3 ligase.[1]
Design of Negative Controls:
-
Inactive IAP Ligand Control: Synthesize a SNIPER molecule with a modification that abrogates its binding to the IAP. A common strategy is the N-methylation of the IAP ligand.[1] This control is expected to show no degradation of the target protein or the IAP itself.
-
Inactive Target Ligand Control: Synthesize a SNIPER molecule containing an inactive enantiomer or a structurally similar but non-binding analog of the target protein ligand.[1] This control should not degrade the target protein but may still induce the degradation of cIAP1, as the IAP ligand remains active.[1]
Protocol: The experimental protocol for testing negative control SNIPERs is identical to the target protein degradation assay described above.
Ubiquitination Assay
Objective: To confirm that the SNIPER-induced degradation of the target protein is mediated by the ubiquitin-proteasome system.
Protocol:
-
Cell Culture and Transfection (Optional): Plate cells and, if necessary, transfect with a plasmid encoding HA-tagged ubiquitin.
-
Treatment: Treat cells with the active SNIPER, negative controls, and vehicle control. Include a condition where cells are pre-treated with a proteasome inhibitor (e.g., MG132) before adding the active SNIPER.
-
Immunoprecipitation:
-
Lyse the cells in a buffer containing a deubiquitinase inhibitor (e.g., PR-619).
-
Incubate the cell lysates with an antibody against the target protein overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complex.
-
-
Western Blotting:
-
Wash the beads and elute the immunoprecipitated proteins.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin or anti-HA antibody to detect ubiquitinated target protein.
-
The membrane can also be probed with the anti-target protein antibody to confirm successful immunoprecipitation.
-
Off-Target Analysis
Objective: To assess the selectivity of the SNIPER and ensure it does not induce the degradation of other, non-targeted proteins.
Protocol:
-
Candidate Off-Target Selection: Choose structurally related proteins or proteins known to interact with the target protein as potential off-targets.
-
Western Blotting: Perform Western blotting for the selected off-target proteins using lysates from cells treated with the active SNIPER as described in the target protein degradation assay.
-
Proteomics (Optional but Recommended): For a more comprehensive analysis, perform quantitative mass spectrometry-based proteomics to compare the proteomes of cells treated with the active SNIPER and a vehicle control. This can identify unexpected off-target effects.
Visualizing SNIPER Mechanisms and Workflows
Clear diagrams are essential for communicating the complex biological processes involved in SNIPER activity and the experimental strategies used for their validation.
References
A Comparative Guide to IAP Ligands for HG-7-85-01-NH2-based SNIPERs
For Researchers, Scientists, and Drug Development Professionals
Targeted protein degradation has emerged as a transformative therapeutic modality, capable of addressing protein targets once considered "undruggable." Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) are a class of heterobifunctional molecules that induce the degradation of a target protein by recruiting an Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase.[1][2] This guide provides a comparative analysis of different IAP ligands when incorporated into SNIPERs that use HG-7-85-01-NH2, a potent ABL kinase inhibitor moiety, to target the BCR-ABL oncoprotein for degradation.[3]
The efficacy of a SNIPER is critically dependent on the choice of IAP ligand, which dictates the efficiency of E3 ligase recruitment and subsequent target ubiquitination. Here, we compare the performance of SNIPERs constructed with various IAP ligands, supported by experimental data, to inform the rational design of potent and specific protein degraders.
Caption: Mechanism of Action for SNIPER(ABL)-mediated protein degradation.
Data Presentation: Performance of IAP Ligands in BCR-ABL Degradation
The selection of an IAP ligand significantly impacts the degradation potency (DC₅₀) of the resulting SNIPER. Early research utilized bestatin, a ligand with modest binding affinity for cIAP1.[4] Subsequent development focused on incorporating higher-affinity IAP antagonists, such as MV1 and LCL161 derivatives, which mimic the endogenous IAP-binding protein SMAC.[4][5][6] This evolution has led to a marked improvement in the efficacy of SNIPERs.[1]
The following table summarizes quantitative data for SNIPERs targeting BCR-ABL, all of which use the HG-7-85-01 warhead but employ different IAP ligands.
| Compound Name | Target Ligand | E3 Ligase Ligand (IAP Ligand) | DC₅₀ (µM) for BCR-ABL Reduction | Reference Cell Line |
| SNIPER(ABL)-044 | HG-7-85-01 | Bestatin | 10 | Not Specified |
| SNIPER(ABL)-033 | HG-7-85-01 | LCL161 derivative | 0.3 | K562 |
Data sourced from MedChemExpress and BenchChem application notes.[3][7]
As the data clearly indicates, the SNIPER utilizing a high-affinity LCL161 derivative (SNIPER(ABL)-033 ) is approximately 33-fold more potent than the one using the lower-affinity bestatin ligand (SNIPER(ABL)-044 ). This underscores the principle that higher binding affinity of the E3 ligase ligand generally correlates with more efficient target protein degradation.[8]
Experimental Protocols
General Protocol for Synthesis of a SNIPER(ABL) Compound
This protocol outlines a generalized synthetic route for conjugating HG-7-85-01-NH₂ to an IAP ligand via a suitable linker, such as in the synthesis of SNIPER(ABL)-033.[3]
Materials:
-
HG-7-85-01-NH₂
-
Carboxylic acid-functionalized linker (e.g., PEG linker)
-
Amine-functionalized IAP ligand (e.g., LCL161 derivative)
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., silica gel, preparative HPLC system)
Procedure:
-
Linker Conjugation to HG-7-85-01-NH₂:
-
Dissolve HG-7-85-01-NH₂ and the carboxylic acid-functionalized linker in anhydrous DMF.
-
Add coupling reagents (HATU, HOBt) and a base (DIPEA) to the mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring progress with LC-MS.
-
Upon completion, perform an aqueous workup and purify the intermediate product using silica gel column chromatography.
-
-
Activation of the Intermediate:
-
Dissolve the purified linker-HG-7-85-01 intermediate in anhydrous DCM.
-
Add N-hydroxysuccinimide (NHS) and a coupling agent like DCC or EDC.
-
Stir the reaction at room temperature for 2-4 hours to form an NHS ester-activated intermediate.
-
-
Final Conjugation to IAP Ligand:
-
Dissolve the NHS ester-activated intermediate and the amine-functionalized IAP ligand in anhydrous DMF.
-
Add DIPEA and stir the reaction at room temperature for 4-6 hours.
-
Monitor the formation of the final SNIPER product by LC-MS.
-
-
Purification and Characterization:
-
Once the reaction is complete, purify the final SNIPER compound by preparative HPLC.
-
Confirm the identity, purity, and structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Protocol for Cellular BCR-ABL Degradation Assay
This protocol describes a standard immunoblotting method to quantify the degradation of the target protein BCR-ABL in a relevant cancer cell line.[9][10]
Materials:
-
K562 cells (human chronic myelogenous leukemia cell line, positive for BCR-ABL)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
SNIPER(ABL) compounds dissolved in DMSO
-
Protease and phosphatase inhibitor cocktails
-
RIPA lysis buffer
-
BCA protein assay kit
-
Primary antibodies (anti-ABL, anti-GAPDH or anti-β-tubulin as loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) substrate
-
SDS-PAGE and Western Blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture K562 cells under standard conditions (37°C, 5% CO₂).
-
Seed the cells in 6-well plates at an appropriate density.
-
Treat the cells with varying concentrations of the SNIPER(ABL) compounds or vehicle control (DMSO) for a specified time (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Immunoblotting (Western Blot):
-
Normalize the protein samples to the same concentration and denature by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against ABL overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the primary antibody for the loading control (e.g., GAPDH).
-
After further washes, incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the BCR-ABL protein level to the loading control.
-
Calculate the percentage of remaining BCR-ABL relative to the vehicle-treated control.
-
Plot the percentage of degradation against the compound concentration to determine the DC₅₀ value (the concentration at which 50% of the protein is degraded).
-
Caption: A typical experimental workflow for assessing SNIPER(ABL) activity.
References
- 1. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]
- 2. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In Vivo Knockdown of Pathogenic Proteins via Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Erasers (SNIPERs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estrogen Receptor-α Targeting: PROTACs, SNIPERs, Peptide-PROTACs, Antibody Conjugated PROTACs and SNIPERs [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
On-Target Efficacy of SNIPER(ABL)-033: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Validation of SNIPER(ABL)-033's On-Target Effects
SNIPER(ABL)-033 is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) designed to induce the degradation of the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML). This guide provides a comparative analysis of SNIPER(ABL)-033's performance against other ABL-targeting SNIPERs, supported by experimental data and detailed protocols for validation.
Comparative Degradation Efficiency of ABL-Targeting SNIPERs
The on-target efficacy of SNIPER(ABL)-033 and its analogs is primarily evaluated by their ability to induce the degradation of the BCR-ABL protein. The half-maximal degradation concentration (DC50) is a key metric for comparison. SNIPER(ABL)-033, which conjugates the ABL inhibitor HG-7-85-01 with a derivative of the IAP ligand LCL161, demonstrates potent BCR-ABL degradation with a DC50 of 0.3 µM.[1][2][3][4]
Below is a comparative summary of the DC50 values for various SNIPER(ABL) compounds, each comprising a different ABL inhibitor and an IAP ligand. This data highlights the importance of the specific combination of the ABL inhibitor, IAP ligand, and linker in achieving potent protein degradation.
| SNIPER Compound | ABL Inhibitor | IAP Ligand | DC50 for BCR-ABL Degradation |
| SNIPER(ABL)-033 | HG-7-85-01 | LCL161 derivative | 0.3 µM [1][2][4] |
| SNIPER(ABL)-039 | Dasatinib | LCL161 derivative | 10 nM[1][3] |
| SNIPER(ABL)-019 | Dasatinib | MV-1 | 0.3 µM[2][3] |
| SNIPER(ABL)-024 | GNF5 | LCL161 derivative | 5 µM[1][2] |
| SNIPER(ABL)-058 | Imatinib | LCL161 derivative | 10 µM[1] |
| SNIPER(ABL)-044 | HG-7-85-01 | Bestatin | 10 µM[2] |
| SNIPER(ABL)-013 | GNF5 | Bestatin | 20 µM[2][3] |
Experimental Validation of On-Target Effects
To validate the on-target effects of SNIPER(ABL)-033, a series of key experiments are performed. These experiments aim to demonstrate target engagement, proteasome-dependent degradation, and the downstream functional consequences of BCR-ABL depletion.
Experimental Workflow
The following diagram illustrates a typical workflow for validating the on-target effects of a SNIPER compound like SNIPER(ABL)-033.
Caption: A logical workflow for the validation of SNIPER(ABL)-033's on-target effects.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of SNIPER(ABL)-033.
Western Blotting for BCR-ABL Degradation
This protocol is used to quantify the degradation of the BCR-ABL protein in a CML cell line (e.g., K562) following treatment with SNIPER(ABL)-033.
-
Materials:
-
K562 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
SNIPER(ABL)-033 dissolved in DMSO
-
Proteasome inhibitor (e.g., MG132) for control experiments
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-ABL, anti-cIAP1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Cell Culture and Treatment: Seed K562 cells in a 6-well plate. Treat the cells with a serial dilution of SNIPER(ABL)-033 for a specified period (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO). For mechanism-of-action studies, pre-treat cells with a proteasome inhibitor like MG132 before adding the SNIPER compound.
-
Cell Lysis: Harvest and lyse the cells using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against ABL and a loading control (e.g., GAPDH). Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantification: Quantify band intensities using densitometry software to determine the extent of BCR-ABL degradation.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the formation of the ternary complex consisting of BCR-ABL, SNIPER(ABL)-033, and an IAP E3 ligase.[5]
-
Materials:
-
K562 cells
-
SNIPER(ABL)-033
-
Co-IP lysis buffer
-
Primary antibody for immunoprecipitation (e.g., anti-ABL or anti-cIAP1)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western blotting (anti-ABL and anti-cIAP1)
-
-
Procedure:
-
Cell Treatment and Lysis: Treat K562 cells with SNIPER(ABL)-033 or a vehicle control for a short duration (e.g., 1-2 hours) to capture the transient ternary complex. Lyse the cells with Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with the immunoprecipitating antibody (e.g., anti-ABL) overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads multiple times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both ABL and cIAP1 to confirm their co-precipitation.
-
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of SNIPER(ABL)-033-induced BCR-ABL degradation on the viability of CML cells.[5]
-
Materials:
-
K562 cells
-
Complete cell culture medium
-
SNIPER(ABL)-033
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Cell Seeding and Treatment: Seed K562 cells in a 96-well plate. Treat the cells with a serial dilution of SNIPER(ABL)-033 for a specified period (e.g., 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells.
-
BCR-ABL Signaling Pathway and the Impact of SNIPER(ABL)-033
The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives CML by activating multiple downstream signaling pathways, leading to increased cell proliferation and survival.[6][7][8][9] SNIPER(ABL)-033-mediated degradation of BCR-ABL is expected to inhibit these downstream pathways.
The following diagram illustrates the key signaling pathways activated by BCR-ABL and the point of intervention for SNIPER(ABL)-033.
Caption: BCR-ABL signaling pathways and the targeted degradation by SNIPER(ABL)-033.
References
- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SNIPER | TargetMol [targetmol.com]
- 4. SNIPER(ABL)-033 | PROTAC BCR-ABL 蛋白降解剂 | MCE [medchemexpress.cn]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of Linkers for SNIPER(ABL)-033: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of different linkers used in Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) targeting the BCR-ABL fusion protein. This analysis focuses on SNIPER(ABL)-033 and its alternatives, with supporting experimental data to inform the design and selection of potent protein degraders.
SNIPERs are heterobifunctional molecules designed to induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. These molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ligase, and a chemical linker that connects the two. The linker is a critical determinant of the SNIPER's efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, which ultimately dictates the efficiency of protein degradation.
This guide will delve into a comparative analysis of various linkers used in SNIPERs targeting BCR-ABL, a key driver in chronic myeloid leukemia (CML).
Quantitative Comparison of SNIPER(ABL) Compounds
The efficacy of SNIPER(ABL) molecules is highly dependent on the choice of the ABL inhibitor, the Inhibitor of Apoptosis Protein (IAP) ligand, and the connecting linker. The following table summarizes the degradation concentration 50 (DC50) values for various SNIPER(ABL) compounds, highlighting the impact of these components on their ability to degrade the BCR-ABL protein in K562 cells.
| SNIPER Compound | ABL Inhibitor | IAP Ligand | Linker Type (if specified) | DC50 (µM) |
| SNIPER(ABL)-033 | HG-7-85-01 | LCL161 derivative | PEG-based | 0.3 [1] |
| SNIPER(ABL)-019 | Dasatinib | MV-1 | Not specified | 0.3[2] |
| SNIPER(ABL)-039 | Dasatinib | LCL161 derivative | PEG x 3 | 0.01[3][4] |
| SNIPER(ABL)-024 | GNF5 | LCL161 derivative | Not specified | 5[1] |
| SNIPER(ABL)-044 | HG-7-85-01 | Bestatin | Not specified | 10[1] |
| SNIPER(ABL)-013 | GNF5 | Bestatin | Not specified | 20[1] |
| SNIPER(ABL)-058 | Imatinib | LCL161 derivative | Not specified | 10 |
| SNIPER(ABL)-062 | Allosteric ABL inhibitor | LCL161 derivative | PEG | Potent degradation |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are the protocols for key experiments cited in this guide.
Protocol 1: K562 Cell Culture
The human chronic myeloid leukemia cell line K562 is a standard model for studying BCR-ABL.
Materials:
-
K562 cells (ATCC® CCL-243™)
-
RPMI-1640 medium (with L-Glutamine)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100X)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Quickly thaw a cryovial of K562 cells in a 37°C water bath. Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
Resuspension and Culture: Resuspend the cell pellet in fresh complete growth medium and transfer to a T-75 cell culture flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL by adding fresh medium every 2-3 days.[5]
Protocol 2: Western Blotting for BCR-ABL Degradation and DC50 Determination
This protocol details the procedure for assessing the degradation of the BCR-ABL protein in K562 cells following treatment with SNIPER compounds and for determining the DC50 value.
Materials:
-
K562 cells
-
SNIPER compounds (dissolved in DMSO)
-
Complete growth medium
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-ABL, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed K562 cells in a 6-well plate at a density of 1 x 10^6 cells/well. Allow cells to acclimate for 24 hours. Treat the cells with a serial dilution of the SNIPER compound for the desired time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, harvest the cells and wash with ice-cold PBS. Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-ABL) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis and DC50 Determination:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the BCR-ABL band to the loading control (GAPDH).
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the logarithm of the SNIPER concentration. The DC50 value is the concentration at which 50% of the protein is degraded.[6]
-
Visualizing the Mechanisms and Workflows
To better understand the underlying biological processes and experimental procedures, the following diagrams are provided.
Caption: Simplified BCR-ABL Signaling Pathway.
Caption: General Mechanism of Action for SNIPER(ABL).
Caption: Experimental Workflow for DC50 Determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SNIPER(ABL)-39 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 5. Cell culture, transfection, and imaging of K562 cells [protocols.io]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to SNIPER Efficacy in Targeted Protein Degradation
This guide provides a comprehensive comparison of the efficacy of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs) across different cell lines. SNIPERs represent a novel and powerful strategy in targeted protein degradation (TPD), offering an alternative to the more established Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals interested in the application and evaluation of this technology.
Introduction to SNIPER Technology
SNIPERs are heterobifunctional small molecules designed to hijack the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] Unlike conventional inhibitors that only block a protein's function, SNIPERs physically eliminate the protein from the cell.[1] They consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2]
The defining characteristic of SNIPERs is their recruitment of the Inhibitor of Apoptosis Protein (IAP) family of E3 ligases, such as cIAP1 and XIAP, to the target protein.[2][3] This mechanism distinguishes them from the more common PROTACs, which typically recruit E3 ligases like Cereblon (CRBN) or Von Hippel-Lindau (VHL).[3]
Mechanism of Action
The SNIPER-mediated degradation process follows a catalytic cycle:
-
Ternary Complex Formation : The SNIPER molecule simultaneously binds to the target protein (POI) and an IAP E3 ligase, forming a ternary complex.
-
Ubiquitination : Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the POI, tagging it for destruction.
-
Proteasomal Degradation : The poly-ubiquitinated POI is recognized and degraded by the 26S proteasome.
-
Recycling : The SNIPER molecule is then released and can engage another POI and E3 ligase, repeating the cycle.
Comparison with PROTACs
While both SNIPERs and PROTACs operate on the principle of targeted protein degradation, their reliance on different E3 ligases is a critical distinction. This can influence efficacy, substrate scope, and potential resistance mechanisms. For instance, if a cancer cell line has low expression or mutations in CRBN or VHL, PROTACs recruiting these ligases may be ineffective, whereas IAP-recruiting SNIPERs could offer a viable alternative.[3]
| Feature | SNIPERs | PROTACs |
| Recruited E3 Ligase | Inhibitor of Apoptosis Proteins (IAPs) e.g., cIAP1, XIAP.[2] | Cereblon (CRBN), Von Hippel-Lindau (VHL), MDM2, etc.[3] |
| Potential Advantage | Can overcome resistance to CRBN/VHL-based degraders.[3] | Well-established platform with numerous degraders in clinical trials. |
| Dual Action | Some SNIPERs can induce the degradation of both the target protein and the IAP E3 ligase itself (e.g., cIAP1, XIAP), which can enhance pro-apoptotic effects.[4] | Typically focused on the degradation of the primary target protein. |
| Ligand Development | Utilizes IAP antagonists like Bestatin, MV1, and LCL161 derivatives.[2] | Utilizes ligands such as thalidomide derivatives (for CRBN) and VHL-1 derivatives. |
Cross-Validation of SNIPER Efficacy
The efficacy of a SNIPER is primarily quantified by two parameters: the half-maximal degradation concentration (DC50), which represents the concentration required to degrade 50% of the target protein, and the maximum degradation (Dmax), which indicates the percentage of protein degradation achieved at high concentrations.[5] The following table summarizes reported efficacy data for various SNIPERs across different cancer cell lines.
| SNIPER Molecule | Target Protein | Cell Line | Cancer Type | DC50 | Dmax |
| SNIPER(ABL)-019 | BCR-ABL | Not Specified | Leukemia | 0.3 µM[2] | Not Reported |
| SNIPER(ABL)-033 | BCR-ABL | Not Specified | Leukemia | 0.3 µM[2] | Not Reported |
| SNIPER(ABL)-015 | BCR-ABL | Not Specified | Leukemia | 5 µM[2] | Not Reported |
| SNIPER(ABL)-024 | BCR-ABL | Not Specified | Leukemia | 5 µM[2] | Not Reported |
| SNIPER(ABL)-044 | BCR-ABL | Not Specified | Leukemia | 10 µM[2] | Not Reported |
| SNIPER(ABL)-058 | BCR-ABL | Not Specified | Leukemia | 10 µM[2] | Not Reported |
| SNIPER(ABL)-013 | BCR-ABL | Not Specified | Leukemia | 20 µM[2] | Not Reported |
| SNIPER-5 | BCR-ABL | K562 | Chronic Myeloid Leukemia | ~100 nM (Optimal)[3] | Not Reported |
| SNIPER(AR)-51 | Androgen Receptor (AR) | Prostate Cancer Cells | Prostate Cancer | Not Specified | Not Specified |
| SNIPER-12 | Bruton's Tyrosine Kinase (BTK) | THP-1 | Acute Monocytic Leukemia | 182 ± 57 nM[3] | Not Reported |
| SNIPER(ER)-87 | Estrogen Receptor α (ERα) | Not Specified | Breast Cancer | 0.097 µM (IC50)[2] | Not Reported |
| SNIPER(BRD)-1 | BRD4 | LNCaP | Prostate Cancer | Significant degradation at 0.1 µM[4] | Not Reported |
Note: Data is compiled from multiple sources and experimental conditions may vary. DC50 values represent the concentration for 50% protein degradation, while IC50 may refer to inhibitory concentration in functional assays.
Experimental Protocols
Assessing the efficacy of SNIPERs involves a series of cell-based assays to quantify protein degradation and evaluate downstream cellular effects.
Protocol 1: Determination of DC50 and Dmax via Western Blotting
This protocol provides a generalized procedure to measure the dose-dependent degradation of a target protein.[4][5][6]
-
Cell Seeding : Plate the desired cell line (e.g., LNCaP, K562) in 6-well plates at an appropriate density to ensure they are in a logarithmic growth phase at the time of harvest (typically 60-80% confluency). Allow cells to attach overnight.
-
Compound Treatment : Prepare serial dilutions of the SNIPER compound in complete growth medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (<0.1%) across all wells. Replace the medium with the compound-containing medium. Include a vehicle-only control.
-
Incubation : Incubate the cells for a predetermined period (e.g., 6, 12, or 24 hours) at 37°C and 5% CO2.
-
Cell Lysis : After incubation, wash the cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting :
-
Normalize protein amounts for each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis : Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the logarithm of the SNIPER concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[5]
Protocol 2: Cell Viability Assay
This protocol assesses the effect of target protein degradation on cell proliferation and viability.
-
Cell Seeding : Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment : Treat cells with serial dilutions of the SNIPER compound as described in Protocol 1.
-
Incubation : Incubate for a longer period, typically 72 hours, to observe effects on proliferation.
-
Viability Assessment : Use a commercial cell viability reagent such as CellTiter-Glo® (Promega) or MTT. Follow the manufacturer's instructions to measure cell viability, typically using a plate reader to detect luminescence or absorbance.
-
Data Analysis : Normalize the results to the vehicle-treated control cells and plot cell viability against the logarithm of the compound concentration to determine the IC50 (half-maximal inhibitory concentration).
Androgen Receptor Signaling and SNIPER Intervention
In prostate cancer, the Androgen Receptor (AR) is a key driver of tumor growth. SNIPERs targeting AR, such as SNIPER(AR)-51, aim to degrade the AR protein, thereby blocking its downstream signaling cascade and inhibiting the proliferation of cancer cells.[7]
References
- 1. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SNIPER(AR)-51 | Androgen Receptor degrader | ProbeChem Biochemicals [probechem.com]
Safety Operating Guide
Proper Disposal of HG-7-85-01-NH2: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of HG-7-85-01-NH2 based on its classification as a potent ABL kinase inhibitor. No specific Safety Data Sheet (SDS) for this compound is publicly available. Therefore, this compound should be handled with the caution appropriate for a potentially hazardous or cytotoxic substance. Researchers must consult and adhere to their institution's Environmental Health and Safety (EHS) department guidelines, which supersede the information provided here.
This compound is a derivative of the potent ABL kinase inhibitor, HG-7-85-01. As with many small molecule kinase inhibitors used in research and drug development, it is prudent to assume the compound has biological activity that could pose a health risk upon exposure. Proper disposal is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.
Hazard and Safety Information
While specific quantitative toxicity data for this compound is not available, the following table summarizes the presumed hazards based on its chemical class.
| Hazard Category | Presumed Hazard and GHS Classification |
| Acute Toxicity | While specific LD50 values are unknown, potent kinase inhibitors should be considered to have high acute toxicity if ingested, inhaled, or absorbed through the skin. Presumed GHS: Category 3 or 4 (Toxic or Harmful). |
| Skin Corrosion/Irritation | May cause skin irritation upon prolonged or repeated contact. Presumed GHS: Category 2 (Skin Irritant). |
| Serious Eye Damage/Irritation | May cause serious eye irritation. Presumed GHS: Category 2A (Eye Irritant). |
| Carcinogenicity/Mutagenicity | The carcinogenic and mutagenic properties have not been determined. As a precaution for a biologically active compound, it should be handled as a potential carcinogen/mutagen. Presumed GHS: Handle with caution as a potential Category 2 Carcinogen/Mutagen. |
| Specific Target Organ Toxicity | As an ABL kinase inhibitor, it is designed to have specific biological effects. The full range of target organ toxicity is unknown. Presumed GHS: Category 1 or 2 for Specific Target Organ Toxicity. |
Personal Protective Equipment (PPE)
When handling this compound in either solid or solution form, the following minimum PPE should be worn:
-
Gloves: Two pairs of nitrile gloves are recommended.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If handling the solid compound outside of a certified chemical fume hood, a respirator may be required. Consult your institution's EHS for specific guidance.
Step-by-Step Disposal Procedures
All waste contaminated with this compound must be disposed of as hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.
Solid Waste Disposal (Unused compound, contaminated consumables)
-
Segregation: At the point of use, separate all solid waste contaminated with this compound from other waste streams. This includes:
-
Unused or expired solid compound.
-
Contaminated personal protective equipment (gloves, etc.).
-
Contaminated lab supplies (weigh boats, pipette tips, microfuge tubes, etc.).
-
-
Containment: Place all contaminated solid waste into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The approximate amount of the compound in the container.
-
The date the waste was first added to the container.
-
The name and contact information of the principal investigator or laboratory.
-
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory until it is collected by your institution's EHS department.
Liquid Waste Disposal (Solutions containing this compound)
-
Segregation: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container. Do not mix with other chemical waste streams unless explicitly permitted by your EHS department.
-
Containment: The liquid waste container should have a secure, tight-fitting lid to prevent spills and evaporation.
-
Labeling: Label the liquid waste container with a hazardous waste label containing the same information as for solid waste, including the solvent(s) and the estimated concentration of this compound.
-
Storage: Store the sealed liquid hazardous waste container in a designated satellite accumulation area, preferably within secondary containment, until collection by EHS.
Decontamination of Surfaces and Glassware
-
Initial Cleaning: Wipe down any surfaces or glassware that have come into contact with this compound with a disposable towel or wipe soaked in a suitable solvent (e.g., 70% ethanol) to remove the bulk of the contamination. Dispose of these wipes as solid hazardous waste.
-
Washing: Wash the glassware with an appropriate laboratory detergent and water.
-
Rinsate Collection: The first rinse after decontamination should be collected and disposed of as liquid hazardous waste. Subsequent rinses can typically be disposed of down the drain, but confirm this with your institution's EHS policy.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Experimental Protocol Considerations
When designing experiments involving this compound, it is crucial to incorporate waste management into the protocol from the outset.
-
Pre-Experiment Planning:
-
Estimate the amount of solid and liquid waste that will be generated.
-
Ensure that appropriate and properly labeled hazardous waste containers are available in the laboratory before starting the experiment.
-
Review the disposal plan with all personnel involved in the experiment.
-
-
During the Experiment:
-
Segregate waste as it is generated.
-
Keep waste containers closed except when adding waste.
-
Work in a manner that minimizes the generation of contaminated waste.
-
-
Post-Experiment:
-
Decontaminate all work surfaces and equipment as described above.
-
Ensure all waste containers are securely sealed and properly labeled.
-
Arrange for the timely pickup of full waste containers by EHS.
-
By following these procedures, researchers can handle and dispose of this compound in a manner that ensures their safety and protects the environment. Always prioritize the guidance provided by your institution's safety professionals.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
